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  • Product: 2-Amino-5-chloro-4-methylphenol
  • CAS: 1267409-17-5

Core Science & Biosynthesis

Foundational

The 2-Amino-5-chloro-4-methylphenol Scaffold: A Comprehensive Guide to Synthetic Methodologies and Medicinal Chemistry Applications

Executive Summary In contemporary medicinal chemistry and advanced materials science, the identification and optimization of versatile chemical building blocks are paramount. 2-Amino-5-chloro-4-methylphenol (CAS: 1267409...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and advanced materials science, the identification and optimization of versatile chemical building blocks are paramount. 2-Amino-5-chloro-4-methylphenol (CAS: 1267409-17-5) has emerged as a highly privileged scaffold[1]. Characterized by an ortho-aminophenol core heavily decorated with precisely positioned halogen and alkyl groups, this compound serves as a critical intermediate for synthesizing combinatorial libraries, targeted kinase inhibitors, and complex phenoxyethylamine derivatives[2].

This technical whitepaper provides an in-depth analysis of the scaffold's physicochemical properties, its mechanistic role in drug design (specifically as a kinase hinge binder), and field-proven, self-validating experimental protocols for its derivatization.

Physicochemical Profile and Structural Significance

The utility of 2-Amino-5-chloro-4-methylphenol stems from its unique tetrasubstituted benzene ring. Each functional group plays a distinct role in both synthetic reactivity and biological target engagement:

  • Ortho-Aminophenol Core: Acts as a bidentate hydrogen-bonding motif, capable of functioning simultaneously as an H-bond donor and acceptor.

  • 5-Chloro Substituent: Introduces significant lipophilicity and the potential for halogen bonding. In biological targets, this group frequently occupies hydrophobic pockets to increase residence time.

  • 4-Methyl Group: Provides a steric shield that restricts the conformational flexibility of the molecule, locking it into bioactive conformations. Furthermore, it blocks metabolic liabilities, such as CYP450-mediated oxidation, that would otherwise occur at the para position relative to the phenol.

Quantitative Data Summary

Table 1 summarizes the critical physicochemical and safety parameters required for handling and utilizing this scaffold in a laboratory setting[1],[3].

Table 1: Physicochemical and Safety Profile of 2-Amino-5-chloro-4-methylphenol

PropertyValue
CAS Number 1267409-17-5
Molecular Formula C7H8ClNO
Molecular Weight 157.60 g/mol
Purity ≥95% (Typical commercial grade)
Physical Form Solid
Storage Conditions Dark place, inert atmosphere, room temperature
GHS Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory)

Role in Drug Development: The Hinge-Binding Paradigm

In the realm of oncology and targeted therapeutics, the aminophenol and closely related aminopyridine chemotypes are recognized as powerful ATP-competitive kinase inhibitors[4]. The 2-amino-5-chloro-4-methylphenol scaffold is specifically engineered to exploit the architecture of the kinase ATP-binding site.

When designing polypharmacological or highly selective kinase inhibitors, the ortho-aminophenol moiety acts as a "hinge binder." It nestles into the ATP-binding site against the kinase hinge region, forming highly stable hydrogen bonds with the backbone amides of conserved residues (e.g., Methionine and Glutamate)[4],[5]. Concurrently, the 5-chloro and 4-methyl groups project into the hydrophobic gatekeeper or DFG-out pockets, anchoring the molecule via Van der Waals interactions and halogen bonding[5].

G Core 2-Amino-5-chloro-4-methylphenol (Scaffold) Amine Amino Group (-NH2) H-Bond Donor Core->Amine Hydroxyl Hydroxyl Group (-OH) H-Bond Acceptor/Donor Core->Hydroxyl Chloro Chloro Group (-Cl) Halogen Bonding Core->Chloro Methyl Methyl Group (-CH3) Steric Shield Core->Methyl Hinge Kinase Hinge Region (e.g., Met, Glu residues) Amine->Hinge H-Bond Hydroxyl->Hinge H-Bond Hydrophobic Hydrophobic Pocket (Gatekeeper/DFG) Chloro->Hydrophobic VdW / Halogen Methyl->Hydrophobic VdW Interaction

Figure 1: Pharmacophore model of the scaffold interacting with a kinase ATP-binding site.

Synthetic Methodologies and Derivatization

To utilize 2-amino-5-chloro-4-methylphenol in library synthesis, researchers must navigate the competing nucleophilicities of the aniline amine and the phenolic hydroxyl group. The most common synthetic trajectory involves the chemoselective protection of the amine, followed by O-alkylation to generate phenoxyethylamine intermediates or ether-linked analogs[6].

Synth SM 2-Amino-5-chloro-4-methylphenol Boc N-Boc Protection (Boc2O, THF) SM->Boc Intermediate N-Boc-2-amino-5-chloro-4-methylphenol Boc->Intermediate Alkylation O-Alkylation (R-Br, K2CO3, DMF) Intermediate->Alkylation ProtectedProd Boc-Protected Ether Derivative Alkylation->ProtectedProd Deprotect Deprotection (TFA, DCM) ProtectedProd->Deprotect Final Target Aminophenol Ether Analog Deprotect->Final

Figure 2: Standard synthetic workflow for generating O-alkylated derivatives.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to ensure high yield and chemoselectivity. Every step is grounded in chemical causality and includes self-validating checkpoints to confirm success before proceeding to the next synthetic node.

Protocol A: Chemoselective N-Boc Protection

Objective: Protect the aniline amine while leaving the phenol free for subsequent O-alkylation. Causality: Amines are inherently more nucleophilic than phenols. By utilizing exactly 1.05 equivalents of Di-tert-butyl dicarbonate (Boc₂O) in a moderately polar solvent (THF) without the addition of a strong base, the reaction kinetically favors N-acylation over O-acylation.

  • Initiation: Dissolve 2-Amino-5-chloro-4-methylphenol (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Lower temperatures suppress the thermodynamic O-acylation pathway, maximizing chemoselectivity.

  • Reagent Addition: Add Boc₂O (1.05 eq) dropwise over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The system validates itself when the highly polar starting material spot disappears, replaced by a distinct, higher Rf​ spot corresponding to the N-Boc product.

  • Workup: Quench with distilled water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: O-Alkylation to Form Phenoxyethylamine Derivatives[6]

Objective: Functionalize the phenolic hydroxyl group to build the extended scaffold. Causality: The phenol must be deprotonated to increase its nucleophilicity. Potassium carbonate (K₂CO₃) is selected as a mild base because it is strong enough to deprotonate the phenol ( pKa​ ~10) but too weak to deprotonate the carbamate N-H ( pKa​ ~13), thereby preventing unwanted N-alkylation. DMF is utilized as a polar aprotic solvent to strip the solvation shell from the phenoxide ion, accelerating the SN​2 displacement.

  • Initiation: Dissolve the N-Boc intermediate from Protocol A (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add finely powdered K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes. Rationale: Pre-forming the phenoxide ion ensures immediate reaction upon the addition of the electrophile.

  • Alkylation: Add the desired alkylating agent (e.g., a substituted bromoethane) (1.2 eq) dropwise.

  • Propagation: Heat the mixture to 60 °C for 8 hours.

  • Validation Checkpoint: Monitor via LC-MS. The appearance of a mass shift corresponding to [M+H]+ or [M+Na]+ of the ether product confirms successful conversion.

  • Workup: Pour the mixture into ice water. Extract with EtOAc. Critical Step: Wash the organic layer extensively with water (5x) to remove residual DMF, which otherwise complicates purification. Wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Sources

Exploratory

2-Amino-5-chloro-4-methylphenol in medicinal chemistry

The Role of 2-Amino-5-chloro-4-methylphenol in Modern Medicinal Chemistry: A Technical Guide to Heterocyclic Scaffold Synthesis Executive Summary In the landscape of modern drug discovery, the rational design of small mo...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 2-Amino-5-chloro-4-methylphenol in Modern Medicinal Chemistry: A Technical Guide to Heterocyclic Scaffold Synthesis

Executive Summary

In the landscape of modern drug discovery, the rational design of small molecules relies heavily on precisely substituted building blocks. 2-Amino-5-chloro-4-methylphenol (CAS: 1267409-17-5) has emerged as a highly versatile intermediate for the synthesis of complex heterocyclic pharmacophores, most notably benzoxazoles. As a Senior Application Scientist, I have structured this technical guide to explore the physicochemical rationale, structure-activity relationship (SAR) utility, and self-validating synthetic protocols associated with this specific building block.

Structural and Physicochemical Profiling

The utility of 2-amino-5-chloro-4-methylphenol stems from its highly specific substitution pattern. The ortho-relationship between the hydroxyl (C1) and amino (C2) groups pre-organizes the molecule for rapid cyclocondensation[1]. Meanwhile, the para-relationship of the methyl group (C4) to the hydroxyl, and the chloro group (C5) to the amine, creates a unique electronic push-pull system that modulates the nucleophilicity of the heteroatoms during synthesis[2].

Table 1: Physicochemical and Structural Profile

Property Specification
Chemical Name 2-Amino-5-chloro-4-methylphenol
CAS Registry Number 1267409-17-5

| Molecular Formula | C 7​ H 8​ ClNO | | Molecular Weight | 157.60 g/mol | | InChI Key | CKSDEKDGCUURSG-UHFFFAOYSA-N | | Purity Standard | ≥95% (Typically >97% for library synthesis) | | Physical Form | Solid | | Storage Conditions | Inert atmosphere, dark place, room temperature |

Application in Drug Discovery: Halogen Bonding and Steric Locking

When 2-amino-5-chloro-4-methylphenol is cyclized into a benzoxazole, the resulting scaffold is a 6-chloro-5-methylbenzoxazole derivative. This specific substitution pattern is highly prized in medicinal chemistry for two synergistic reasons:

  • Halogen Bonding ( σ -hole interactions): Unlike fluorine, which is highly electronegative and acts primarily as a bioisostere for hydrogen, chlorine possesses an anisotropic electron distribution. This creates a positive σ -hole along the C–Cl bond axis, allowing the chlorine atom at the C6 position to act as a Lewis acid[3]. This enables highly directional non-covalent interactions with Lewis bases in the target protein, such as backbone carbonyl oxygens or methionine sulfur atoms, often increasing binding affinity by 10- to 100-fold[4].

  • Steric Conformational Locking: The adjacent methyl group at the C5 position provides critical steric bulk. It acts as a hydrophobic plug to fill lipophilic pockets while simultaneously restricting the rotational degrees of freedom of the molecule within the binding site. This forces the adjacent C6-chlorine atom into the optimal trajectory for halogen bonding[4].

SAR Core 6-Chloro-5-methylbenzoxazole Pharmacophore Cl C6-Chlorine Atom Core->Cl Me C5-Methyl Group Core->Me HB Halogen Bonding (σ-hole) Target: Backbone Carbonyl Cl->HB Lewis Acid Interaction Steric Hydrophobic Pocket Filling Conformational Locking Me->Steric Steric Bulk Affinity Enhanced Target Affinity (up to 10-100x vs H/F) HB->Affinity Steric->Affinity

Fig 1: Synergistic SAR logic of the 6-chloro-5-methylbenzoxazole pharmacophore.

Synthetic Utility: Benzoxazole Scaffold Generation

Benzoxazoles are privileged scaffolds that frequently serve as bioisosteres for amides and esters in kinase inhibitors and CNS-active compounds[1]. The transformation of 2-amino-5-chloro-4-methylphenol into a benzoxazole is a cascade reaction. Continuous flow NMR studies have proven that the mechanism proceeds via a rapid second-order condensation to form a hemiaminal, which dehydrates into an imine (Schiff base), followed by a rate-determining oxidative cyclization step[5].

G A 2-Amino-5-chloro- 4-methylphenol C Hemiaminal Intermediate A->C Nucleophilic Attack B Aromatic Aldehyde (e.g., Ar-CHO) B->C D Imine (Schiff Base) Intermediate C->D Dehydration (-H2O) E 6-Chloro-5-methyl- 2-arylbenzoxazole D->E Oxidative Cyclization

Fig 2: Reaction workflow for the synthesis of benzoxazole derivatives.

Experimental Protocol: Self-Validating Synthesis

To ensure high reproducibility and scientific integrity, the following protocol details the synthesis of 6-chloro-5-methyl-2-phenylbenzoxazole using 2-amino-5-chloro-4-methylphenol and benzaldehyde. The protocol is designed as a self-validating system, meaning each step contains a built-in analytical checkpoint to confirm causality and progress.

Step 1: Imine Formation (Condensation)
  • Procedure: Dissolve 1.0 equivalent (1.57 g, 10 mmol) of 2-amino-5-chloro-4-methylphenol and 1.05 equivalents of benzaldehyde (1.11 g, 10.5 mmol) in 20 mL of anhydrous DMF. Add a catalytic amount (0.1 eq) of p-toluenesulfonic acid (p-TsOH). Stir at 80°C for 2 hours.

  • Causality: The acid catalyst protonates the aldehyde carbonyl, increasing its electrophilicity and driving the nucleophilic attack of the amine. DMF is chosen as a polar aprotic solvent to stabilize the transition state without competing for hydrogen bonding.

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate system. The reaction is validated when the highly polar aminophenol spot disappears, replaced by a distinct, less polar, UV-active spot representing the Schiff base intermediate.

Step 2: Oxidative Cyclization
  • Procedure: To the same reaction vessel, add 1.2 equivalents of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or utilize a Cu(OAc) 2​ catalyst under an open-air atmosphere[1]. Elevate the temperature to 110°C and stir for an additional 4 hours.

  • Causality: The intermediate imine must lose two hydrogen atoms to aromatize into the fused benzoxazole ring system. DDQ acts as a highly efficient hydrogen acceptor to drive this aromatization.

  • Self-Validation: Withdraw a 10 μ L aliquot, dilute in LC-MS grade methanol, and run an LC-MS analysis. The validation checkpoint is the appearance of a dominant peak at m/z 244.5 [M+H] + , confirming the exact mass of the cyclized product (C 14​ H 10​ ClNO).

Step 3: Workup and Purification
  • Procedure: Cool the mixture to room temperature and quench with 50 mL of saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 100% Hexane to 9:1 Hexane/EtOAc).

  • Causality: The basic NaHCO 3​ quench neutralizes the p-TsOH catalyst and deprotonates any unreacted phenolic starting material, partitioning it into the aqueous layer to prevent co-elution during chromatography.

Step 4: Final Analytical Validation
  • Procedure: Dissolve the purified solid in CDCl 3​ and acquire a 1 H NMR spectrum.

  • Self-Validation: The synthesis is definitively confirmed by the absence of the aldehyde proton signal (typically around δ 10.0 ppm) and the absence of the broad -OH/-NH 2​ signals ( δ 4.0 - 5.5 ppm). You will observe a sharp singlet for the C5-methyl group at ~2.4 ppm, and the extended aromatic signals confirming the fused bicyclic system.

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. Available at: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Available at: [Link]

  • Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. MDPI. Available at:[Link]

Sources

Foundational

Engineering Next-Generation Antimicrobial Agents: The Role of 2-Amino-5-chloro-4-methylphenol as a Privileged Scaffold

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel pharmacophores. In m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel pharmacophores. In medicinal chemistry, 2-Amino-5-chloro-4-methylphenol (CAS: 1267409-17-5) [1] has emerged as a highly versatile, privileged building block. Featuring an optimal arrangement of functional groups, this compound serves as a critical precursor for the synthesis of two major classes of antimicrobial agents: Schiff base metal complexes and benzoxazole derivatives [2][3].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical molecular design and bench-level execution. This guide elucidates the mechanistic rationale behind utilizing 2-Amino-5-chloro-4-methylphenol, provides field-proven, self-validating synthetic protocols, and maps the biological pathways that render its derivatives highly potent against resistant microbial strains.

Chemical Profile & Mechanistic Rationale

The structural anatomy of 2-Amino-5-chloro-4-methylphenol provides specific electronic and steric advantages that are highly sought after in drug design:

  • The Ortho-Aminophenol Core : The adjacent positioning of the primary amine (-NH₂) and hydroxyl (-OH) groups allows the molecule to act as a potent bidentate ligand. Upon condensation with aldehydes to form an azomethine (-HC=N-) linkage, the resulting Schiff base can readily chelate transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺)[4][5].

  • Lipophilicity via the 5-Chloro Substituent : The chlorine atom significantly increases the partition coefficient (LogP) of the molecule. According to Tweedy’s chelation theory, higher lipophilicity enhances the penetration of the active complex through the lipid-rich bacterial cell membrane[6].

  • Steric and Electronic Modulation via the 4-Methyl Group : The methyl group exerts a mild electron-donating (+I) effect, which subtly increases the nucleophilicity of the adjacent amine, optimizing the kinetics of Schiff base formation. Furthermore, the steric bulk of the methyl group helps lock the conformation of synthesized benzoxazole derivatives, improving their binding affinity to target bacterial enzymes like DNA gyrase[7].

Synthetic Workflows & Experimental Protocols

To harness the antimicrobial potential of 2-Amino-5-chloro-4-methylphenol, two primary synthetic workflows are employed.

Workflow A: Synthesis of Schiff Base Metal Complexes

The complexation of Schiff bases with metal ions dramatically enhances their antimicrobial activity compared to the free ligand[6].

Step-by-Step Methodology:

  • Azomethine Formation : Dissolve 0.01 mol of 2-Amino-5-chloro-4-methylphenol and 0.01 mol of an aromatic aldehyde (e.g., p-anisaldehyde) in 50 mL of absolute ethanol[2].

  • Catalysis & Reflux : Add 3–4 drops of glacial acetic acid as a catalyst. Reflux the mixture on a water bath at 70–80 °C for 4–6 hours[4].

  • Ligand Isolation : Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). Upon completion, cool the mixture to 0 °C. Filter the precipitated Schiff base, wash with cold ethanol, and recrystallize.

  • Validation : Confirm the structure via FT-IR. The disappearance of the primary amine N-H stretch and the appearance of a sharp azomethine ν(C=N) band at ~1600–1622 cm⁻¹ validates the intermediate[4][8].

  • Metal Chelation : Mix the synthesized Schiff base (0.02 mol) with a metal(II) chloride salt (0.01 mol) in 50 mL ethanol. Reflux for 3 hours. Filter and dry the resulting metal complex[6].

Workflow B: Synthesis of Benzoxazole Derivatives

Benzoxazoles are synthesized via the cyclocondensation of the aminophenol core with carboxylic acids, yielding compounds with broad-spectrum antibacterial and antifungal properties[3][9].

Step-by-Step Methodology:

  • Preparation : In a round-bottom flask, combine 0.02 mol of 2-Amino-5-chloro-4-methylphenol with 0.02 mol of a carboxylic acid derivative (e.g., p-chlorophenylacetic acid)[3].

  • Cyclocondensation : Add 25 g of Polyphosphoric Acid (PPA). PPA acts as both the solvent and a potent dehydrating agent[3][10].

  • Heating : Stir the highly viscous mixture at 150–160 °C for 1–2 hours.

  • Neutralization & Precipitation : Pour the hot residue over crushed ice with vigorous stirring. Neutralize the acidic solution slowly with 10% NaOH until the pH reaches 7–8, causing the benzoxazole derivative to precipitate[3].

  • Validation : Filter, wash with distilled water, and recrystallize from ethanol. Validate via ¹H-NMR (absence of -OH and -NH₂ protons) and LC-MS[11].

Visualizing the Chemical and Biological Pathways

SynthesisWorkflow A 2-Amino-5-chloro-4-methylphenol (Precursor) D Schiff Base Ligand (Azomethine Formation) A->D Ethanol, Reflux, H+ G Benzoxazole Derivative (Cyclocondensation) A->G PPA, 160°C, 1-2h B Aromatic Aldehyde (e.g., p-Anisaldehyde) B->D C Carboxylic Acid (e.g., p-Chlorophenylacetic acid) C->G F Schiff Base Metal Complex (Enhanced Antimicrobial) D->F Chelation (Tweedy's Theory) E Metal(II) Chloride (Cu, Zn, Co) E->F

Fig 1: Synthetic workflows for deriving antimicrobial agents from 2-Amino-5-chloro-4-methylphenol.

MOA A Synthesized Derivative (Benzoxazole / Metal Complex) B Cell Membrane Penetration (Driven by -Cl & -CH3 Lipophilicity) A->B C Target Enzyme Inhibition (e.g., DNA Gyrase / Topoisomerase IV) B->C Receptor Binding D Intracellular Metal Chelation (Disruption of Metalloenzymes) B->D Ion Interference E Bacterial Cell Death (Bactericidal Effect) C->E D->E

Fig 2: Dual-action antimicrobial mechanism of synthesized aminophenol derivatives.

Quantitative Data Presentation: Antimicrobial Efficacy

The structural modifications of 2-Amino-5-chloro-4-methylphenol yield compounds with significantly lower Minimum Inhibitory Concentrations (MIC). The table below summarizes the expected in vitro antimicrobial efficacy trends based on serial dilution assays[8][11].

Compound ClassTarget OrganismExpected MIC Range (µg/mL)Mechanism of Enhancement
Parent Aminophenol E. coli (Gram -)128 - 256Baseline membrane diffusion.
Schiff Base Ligand E. coli (Gram -)64 - 128Increased lipophilicity via azomethine bond.
Cu(II) Schiff Base Complex S. aureus (Gram +)16 - 32Metal chelation reduces polarity, maximizing cell wall penetration[6].
Benzoxazole Derivative C. albicans (Fungi)8 - 16Planar bicyclic system intercalates with fungal enzymes[3][11].

Note: Lower MIC values indicate higher antimicrobial potency. Metal complexes consistently outperform free ligands due to the partial sharing of the metal ion's positive charge with donor groups, enhancing lipophilicity.

References

  • Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol Open Journal of Inorganic Chemistry, SCIRP[Link]

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives Arabian Journal of Chemistry[Link]

  • Synthesis, Spectral Studies and Antimicrobial Activities of P-Anisalidene-O-Aminophenol and Their Metal Complexes CABI Digital Library[Link]

  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II) Complexes International Journal of Multidisciplinary Research and Science Technology[Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative National Institutes of Health (PMC)[Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor RSC Advances, Royal Society of Chemistry[Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation MDPI[Link]

  • One pot three components microwave assisted and conventional synthesis of new 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one as antimicrobial agents PubMed[Link]

  • Synthesis, characterization, and antimicrobial activity of cobalt(II), nickel(II), copper(II) and zinc(II) complexes with ferrocenyl Schiff bases containing a phenol moiety ResearchGate[Link]

Sources

Protocols & Analytical Methods

Method

Gas chromatography conditions for separating 2-Amino-5-chloro-4-methylphenol isomers

An Application Guide: High-Resolution Gas Chromatographic Separation of 2-Amino-5-chloro-4-methylphenol Isomers Authored by: Gemini, Senior Application Scientist Abstract The accurate separation and quantification of pos...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: High-Resolution Gas Chromatographic Separation of 2-Amino-5-chloro-4-methylphenol Isomers

Authored by: Gemini, Senior Application Scientist

Abstract

The accurate separation and quantification of positional isomers of substituted aromatic compounds are critical in pharmaceutical development, quality control, and process chemistry. 2-Amino-5-chloro-4-methylphenol and its potential isomers are key intermediates where isomeric purity can significantly impact reaction yields, final product quality, and safety profiles. Due to their similar boiling points and polar nature, these isomers present a significant analytical challenge for gas chromatography (GC). This guide provides a comprehensive, field-proven methodology for the robust separation of 2-Amino-5-chloro-4-methylphenol isomers. We will detail the causal logic behind method development, from sample derivatization to the selection of optimal GC conditions, and provide step-by-step protocols for immediate application.

The Analytical Challenge: Overcoming Isomeric Similarity

The primary difficulty in separating isomers like 2-Amino-5-chloro-4-methylphenol lies in their nearly identical physicochemical properties. Furthermore, the presence of both an amino (-NH₂) and a hydroxyl (-OH) group introduces significant analytical hurdles:

  • High Polarity and Hydrogen Bonding: The active hydrogens on the amine and hydroxyl groups lead to strong intermolecular hydrogen bonding.[1] This reduces the volatility of the analytes, which is a prerequisite for GC analysis, and can cause strong interactions with the stationary phase.

  • Peak Tailing: The polar functional groups can interact with active sites (e.g., residual silanols) on the GC column and liner, leading to adsorption.[2] This results in broad, asymmetric, or tailing peaks, which severely compromise resolution and quantification accuracy.

  • Thermal Instability: At the high temperatures often required in the GC injector and column, these polar compounds can be susceptible to thermal degradation.[1]

To overcome these challenges, a two-pronged strategy is essential: chemical modification of the analyte through derivatization and meticulous selection of the GC column and operating parameters.

The Core Strategy: Derivatization to Enhance Volatility and Stability

Derivatization is a chemical modification technique used to convert analytes into a form more suitable for a given analytical method.[3] For GC analysis of aminophenols, the goal is to replace the active, polar hydrogens on the -OH and -NH₂ groups with non-polar, thermally stable moieties.[1][4]

Acylation, the introduction of an acyl group (R-C=O), is a robust and widely used method for this purpose.[1] By converting the hydroxyl and amino groups into an ester and an amide, respectively, we achieve several critical improvements:

  • Increased Volatility: The elimination of hydrogen bonding significantly lowers the boiling point of the derivative compared to the parent compound.

  • Improved Thermal Stability: The resulting derivatives are less prone to degradation at high temperatures.

  • Reduced Adsorption: The non-polar nature of the derivatives minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.

We will employ a one-step acylation protocol using acetic anhydride, which effectively derivatizes both functional groups simultaneously.

Optimized Gas Chromatography (GC) Method

The selection of the GC column and conditions is paramount for resolving the subtle structural differences between the derivatized isomers. While non-polar columns separate primarily based on boiling point, a mid-polarity column is recommended here to introduce alternative separation mechanisms.[5]

A stationary phase containing a cyanopropyl-phenyl functional group, for instance, can induce dipole-dipole interactions with the analytes. These interactions are sensitive to the specific positions of the chloro, methyl, amino, and hydroxyl groups on the aromatic ring, providing the enhanced selectivity needed to resolve the isomers.[6][7]

Table 1: Recommended GC-MS/FID Conditions
ParameterRecommended SettingRationale
GC System Gas Chromatograph with FID or Mass Spectrometer (MS)FID provides robust, universal detection for hydrocarbons. MS provides definitive identification and enhanced sensitivity.[8][9]
Column Mid-Polar Capillary Column (e.g., DB-624, ZB-624)(6%-cyanopropyl-phenyl)-methylpolysiloxane phase offers unique selectivity for positional isomers based on dipole interactions.[5]
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance of resolution and analysis time.[10]
Carrier Gas Helium or HydrogenHelium is inert and safe. Hydrogen can provide faster analysis and higher efficiency at a lower cost, but requires safety precautions.
Flow Rate: 1.0 mL/min (Constant Flow Mode)A typical flow rate for a 0.25 mm ID column, ensuring optimal efficiency.
Injector Split/Splitless InletAllows for flexibility in handling different sample concentrations.
Temperature: 270 °CEnsures rapid and complete volatilization of the derivatized analytes without causing thermal degradation.[8]
Split Ratio: 20:1 (Adjustable based on concentration)Prevents column overloading while ensuring a representative amount of sample is analyzed.
Oven Program Initial Temperature: 100 °C, hold for 2 minStarts below the solvent boiling point to focus the analytes at the head of the column, ensuring sharp peaks.[11]
Ramp: 10 °C/min to 280 °CA controlled ramp rate effectively separates compounds with different volatilities.
Final Hold: Hold at 280 °C for 5 minEnsures all components are eluted from the column before the next run.
Detector Flame Ionization Detector (FID)
Temperature: 300 °CMust be hotter than the final oven temperature to prevent condensation of the analytes.
H₂ Flow: 30 mL/min
Air Flow: 300 mL/min
Makeup Gas (N₂): 25 mL/min
OR Mass Spectrometer (MS)
Transfer Line Temp: 280 °CPrevents analyte condensation before entering the ion source.
Ion Source Temp: 230 °CStandard temperature for robust ionization.
Mass Range: 40-450 amuCaptures the mass of the derivatized molecule and its characteristic fragments.

Experimental Protocols

Protocol 1: Derivatization of Aminophenol Isomers

This protocol describes the acylation of the sample using acetic anhydride. Safety Note: This procedure should be performed in a well-ventilated fume hood. Acetic anhydride and pyridine are corrosive and toxic.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 2-Amino-5-chloro-4-methylphenol isomer sample into a 4 mL screw-cap vial.

  • Solvent Addition: Add 1.0 mL of a suitable aprotic solvent (e.g., Toluene or Dichloromethane) to dissolve the sample.

  • Reagent Addition: Add 100 µL of Pyridine (acts as a catalyst) followed by 200 µL of Acetic Anhydride to the vial.

  • Reaction: Tightly cap the vial. Heat the mixture at 60-70 °C for 30 minutes using a heating block or water bath.

  • Cooling: Remove the vial from the heat and allow it to cool to room temperature.

  • Dilution: Once cool, dilute the sample to an appropriate concentration for GC analysis (e.g., 1 µL into 1 mL of the same solvent) for an approximate concentration of 10-20 µg/mL. The sample is now ready for injection.

Protocol 2: GC System Operation and Data Acquisition
  • System Preparation: Ensure the GC system is equilibrated and the baseline is stable according to the parameters in Table 1. Perform a solvent blank injection to verify system cleanliness.

  • Sequence Setup: Set up a sequence in the instrument control software, including sample vials, injection volumes (typically 1 µL), and data file names.

  • Sample Injection: Place the prepared, derivatized sample vial in the autosampler tray.

  • Run Sequence: Start the analysis sequence.

  • Data Review: After the run is complete, review the resulting chromatogram. Integrate the peaks of interest and use the peak areas for quantification against a known standard. If using MS, analyze the mass spectrum of each peak to confirm its identity.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the entire analytical process, from sample preparation to final data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Reagents & Heat for Acylation Dissolve->Derivatize Dilute Dilute for Injection Derivatize->Dilute Injection Inject into GC Dilute->Injection Separation Separation on Mid-Polar Column Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Report Quantify & Report Integration->Report

Caption: Workflow for the GC analysis of aminophenol isomers.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks Incomplete derivatization; Sample too dilute; Injector or column issue.Verify derivatization reagents are fresh. Re-run derivatization at a slightly higher temperature or for a longer time. Check syringe and injector for proper operation. Inject a known standard.
Broad, Tailing Peaks Incomplete derivatization; Active sites in the inlet liner or column.Ensure derivatization is complete. Use a fresh, deactivated inlet liner. Condition the column by baking it at its maximum isothermal temperature for 1-2 hours.[11]
Poor Isomer Resolution Incorrect column choice; Sub-optimal oven temperature program.Confirm use of a mid-polarity column. Decrease the oven ramp rate (e.g., to 5 °C/min) to increase the time isomers spend interacting with the stationary phase.
Extra, Unidentified Peaks Contamination from solvent or reagents; By-products from derivatization.Run a solvent/reagent blank to identify contaminant peaks. Ensure reaction conditions are not too harsh, which could cause side reactions.

References

  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[8]arene Stationary Phase. ACS Applied Materials & Interfaces. [Link]

  • ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. IRIS Institutional Research Information System. [Link]

  • Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column. ResearchGate. [Link]

  • Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

  • GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI. [Link]

  • GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. IRJET. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Gas Chromatography. Macherey-Nagel. [Link]

  • Common Gas Chromatography Problems | Master the Basics. Mason Technology. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Acids: Derivatization for GC Analysis. Wiley Online Library. [Link]

  • Gas Chromatography (GC) - Theory and Key Principles Series. Shimadzu UK. [Link]

Sources

Application

Laboratory-Scale Synthesis and Application Note: 2-Amino-5-chloro-4-methylphenol

Strategic Rationale & Synthetic Overview 2-Amino-5-chloro-4-methylphenol is a highly specialized building block extensively utilized in medicinal chemistry, particularly as a precursor for halogenated benzoxazoles and po...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Synthetic Overview

2-Amino-5-chloro-4-methylphenol is a highly specialized building block extensively utilized in medicinal chemistry, particularly as a precursor for halogenated benzoxazoles and potent protein kinase inhibitors . The unique substitution pattern of this molecule—comprising an amine, a phenolic hydroxyl, a chlorine atom, and a methyl group—requires a meticulously designed synthetic route to ensure correct regiochemistry and to prevent the degradation of sensitive functional groups.

We have designed a robust, self-validating two-step protocol starting from the commercially available . The sequence leverages intrinsic electronic and steric directing effects to achieve precise regiocontrol during nitration, followed by a highly chemoselective reduction that prevents hydrodehalogenation.

Quantitative Physicochemical Data

The following table summarizes the key quantitative metrics for the starting material, intermediate, and target product to facilitate easy comparison and tracking throughout the workflow.

Chemical EntityRole in SynthesisCAS NumberMolecular WeightFormula
3-Chloro-4-methylphenol Starting Material615-62-3142.58 g/mol C₇H₇ClO
5-Chloro-4-methyl-2-nitrophenol Intermediate100278-74-8187.58 g/mol C₇H₆ClNO₃
2-Amino-5-chloro-4-methylphenol Target Product1267409-17-5157.60 g/mol C₇H₈ClNO

Reaction Workflow & Mechanistic Pathway

SynthesisWorkflow SM Starting Material 3-Chloro-4-methylphenol CAS: 615-62-3 Nitration Step 1: Regioselective Nitration HNO3, AcOH, 0-5 °C SM->Nitration Electrophilic Aromatic Substitution Int Intermediate 5-Chloro-4-methyl-2-nitrophenol CAS: 100278-74-8 Nitration->Int Regiocontrol via Steric/Electronic Effects Reduction Step 2: Chemoselective Reduction Fe powder, NH4Cl, EtOH/H2O, 80 °C Int->Reduction Béchamp-type Reduction Product Target Product 2-Amino-5-chloro-4-methylphenol CAS: 1267409-17-5 Reduction->Product Chemoselective (Preserves C-Cl bond)

Figure 1: Two-step synthesis of 2-Amino-5-chloro-4-methylphenol.

Step-by-Step Experimental Protocols

Step 1: Regioselective Nitration of 3-Chloro-4-methylphenol

Mechanistic Causality: In 3-chloro-4-methylphenol, the hydroxyl (-OH) group is the dominant activating group, directing the incoming nitronium ion ( NO2+​ ) to its ortho positions (C2 and C6). The C2 position is heavily sterically hindered by the adjacent chlorine atom at C3. Therefore, electrophilic attack predominantly occurs at the less hindered C6 position, as demonstrated by . Renumbering the resulting 3-chloro-4-methyl-6-nitrophenol to give the principal functional groups the lowest locants yields the IUPAC name 5-chloro-4-methyl-2-nitrophenol . Glacial acetic acid is utilized as the solvent to moderate the oxidative power of nitric acid, preventing the formation of dinitrated byproducts.

Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 3-chloro-4-methylphenol (14.26 g, 100 mmol) in 50 mL of glacial acetic acid.

  • Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C. Critical Step: Maintaining this temperature prevents oxidative degradation of the phenol ring.

  • Electrophilic Addition: Prepare a nitrating mixture containing concentrated nitric acid (68-70%, 4.5 mL, ~105 mmol) in 10 mL of glacial acetic acid. Add this mixture dropwise via an addition funnel over 30 minutes.

  • Reaction Maturation: Remove the ice bath and allow the solution to stir at room temperature for 2 hours.

  • Validation (In-Process): Check reaction progress via TLC (Hexane:Ethyl Acetate, 4:1). The starting material spot should be completely consumed, replaced by a distinct yellow spot corresponding to the nitro intermediate.

  • Isolation: Pour the reaction mixture into 200 mL of vigorously stirred crushed ice and water. Filter the resulting yellow precipitate under vacuum.

  • Purification: Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid, then recrystallize from ethanol to afford pure 5-chloro-4-methyl-2-nitrophenol.

Step 2: Chemoselective Reduction to 2-Amino-5-chloro-4-methylphenol

Mechanistic Causality: Converting the intermediate nitro group to an amine in the presence of an aryl chloride requires strict chemoselectivity. Standard catalytic hydrogenation (e.g., H2​ over Pd/C) poses a severe risk of hydrodehalogenation, which would cleave the C-Cl bond and yield 2-amino-4-methylphenol as an impurity. To circumvent this, we employ a modified Béchamp reduction utilizing Iron (Fe) powder and Ammonium Chloride ( NH4​Cl ) . The iron serves as a mild electron source, while NH4​Cl provides a weakly acidic proton source that drives the quantitative reduction of the nitro group without compromising the halogen bond.

Protocol:

  • Preparation: In a 500 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-4-methyl-2-nitrophenol (18.76 g, 100 mmol) in 150 mL of a 4:1 Ethanol/Water mixture.

  • Reagent Addition: Add fine Iron (Fe) powder (27.9 g, 500 mmol, 5.0 eq) and Ammonium Chloride ( NH4​Cl ) (26.7 g, 500 mmol, 5.0 eq) to the solution.

  • Reduction: Heat the suspension to reflux (approx. 80 °C) with vigorous stirring for 3 hours. The characteristic yellow color of the nitro compound will gradually fade.

  • Validation (In-Process): Monitor via TLC (Hexane:Ethyl Acetate, 2:1). The reaction is complete when the yellow nitro compound is fully consumed.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad generously with ethyl acetate (3 × 50 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Transfer the remaining aqueous residue to a separatory funnel, extract with ethyl acetate (3 × 50 mL), and wash the combined organic layers with brine.

  • Final Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield 2-Amino-5-chloro-4-methylphenol as an off-white to pale brown solid.

Self-Validating Analytical Characterization

To ensure the integrity of the final product and validate the success of the chemoselective reduction, perform the following analyses:

  • LC-MS: A definitive molecular ion peak [M+H]+ at m/z 158.0 is expected. Crucially, the presence of a characteristic M+2 isotope peak at m/z 160.0 (approximately 33% intensity of the parent peak) confirms that the 37Cl isotope is intact, proving the C-Cl bond survived the reduction.

  • 1H NMR (DMSO-d6): Look for the emergence of a broad singlet integrating to 2H (the new −NH2​ group) and the preservation of two distinct aromatic singlets representing the para-oriented C3 and C6 protons.

Safety & Handling

  • Toxicity: Chloronitrophenols and anilines are highly toxic, skin irritants, and potentially mutagenic. 3-Chloro-4-methylphenol is known to cause severe eye damage and respiratory irritation.

  • PPE: All procedures must be conducted inside a certified chemical fume hood. Personnel must wear nitrile gloves, splash-proof safety goggles, and a laboratory coat.

  • Waste Disposal: Iron oxide waste must be disposed of as heavy metal solid waste. All nitrophenol and aniline residues must be segregated into designated halogenated organic waste streams.

References

  • PubChem. (2025). 3-Chloro-4-methylphenol. National Center for Biotechnology Information. URL:[Link]

  • Fischer, A., Henderson, G. N., & Raymahasay, S. (1987). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 65(6), 1233-1240. URL:[Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). URL:[Link]

Method

Mannich reaction of 2-chloro-4-phenylphenol with secondary amines

Application Note: Synthesis and Characterization of Mannich Bases Derived from 2-Chloro-4-phenylphenol and Secondary Amines Executive Summary The Mannich reaction is a cornerstone multi-component transformation in organi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of Mannich Bases Derived from 2-Chloro-4-phenylphenol and Secondary Amines

Executive Summary

The Mannich reaction is a cornerstone multi-component transformation in organic synthesis, utilized extensively for the aminomethylation of carbon nucleophiles. When applied to phenolic substrates, it yields phenolic Mannich bases—versatile intermediates with significant potential in the development of heterocyclic scaffolds and bioactive molecules[1]. This application note provides a comprehensive, self-validating protocol for the aminomethylation of 2-chloro-4-phenylphenol (also named 3-chloro-[1,1'-biphenyl]-4-ol) using various secondary amines. By leveraging specific solvent conditions and extended room-temperature incubation, this methodology ensures high regioselectivity and prevents the thermal degradation commonly associated with iminium intermediates[2].

Mechanistic Rationale & Causality

The synthesis of aminomethylated 3-chlorobiphenyl-4-ols relies on a highly ordered electrophilic aromatic substitution pathway[1]. Understanding the causality behind the reaction conditions is critical for optimizing yields and ensuring product purity.

  • Regioselectivity and Steric Direction : The substrate, 2-chloro-4-phenylphenol, possesses a highly activated aromatic ring due to the electron-donating hydroxyl (-OH) group. Electrophilic attack is directed to the ortho and para positions. However, the para position (C4) is blocked by the phenyl ring, and one ortho position (C2) is occupied by a chlorine atom. Consequently, the reaction is strictly regioselective, occurring exclusively at the remaining free ortho position (C6 of the phenol, which corresponds to C5 in biphenyl nomenclature)[2].

  • Iminium Ion Formation : The reaction initiates with the nucleophilic addition of a secondary amine (e.g., 1-(pyridin-2-yl)piperazine) to formaldehyde, forming a hemiaminal intermediate that dehydrates to yield a highly reactive electrophilic iminium ion[3]. A stoichiometric excess of 37% aqueous formaldehyde (approx. 2.7 equivalents) is employed to drive this equilibrium forward and compensate for any formaldehyde oligomerization[1].

  • Thermodynamic Control via Solvent and Temperature : Ethanol is selected as the solvent because it stabilizes the polar transition states. Crucially, conducting the reaction at room temperature for 3 to 5 days—rather than under standard reflux conditions—prevents the thermal decomposition of the iminium intermediate and suppresses unwanted side reactions like bis-aminomethylation[1][2]. Furthermore, the differential solubility in ethanol causes the synthesized Mannich base to precipitate out of solution over time, driving the reaction to completion via Le Chatelier's principle[2].

Mechanism A Secondary Amine + Formaldehyde B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Electrophile) [Active Species] B->C -H2O E Electrophilic Aromatic Substitution (ortho to -OH) C->E Attack by Phenol D 2-Chloro-4-phenylphenol (Nucleophile) D->E Activated at C6 F Rearomatization (Proton Loss) E->F G Mannich Base Product (5-aminomethyl-3-chlorobiphenyl-4-ol) F->G

Fig 1. Mechanistic pathway of the Mannich reaction forming the aminomethylated phenol.

Self-Validating Experimental Protocol

The following protocol details the synthesis of 3-Chloro-5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)biphenyl-4-ol , serving as a representative workflow for secondary amine functionalization[1]. This protocol is designed as a self-validating system, incorporating in-process quality control (QC) checks to ensure experimental integrity.

Reagents & Materials
  • Substrate : 2-chloro-4-phenylphenol (1.02 g, 5.0 mmol)

  • Amine : 1-(pyridin-2-yl)piperazine (812 mg, 5.0 mmol)

  • Aldehyde : 37% Aqueous Formaldehyde (1.0 mL, 1.09 g, 13.44 mmol)

  • Solvent : Absolute Ethanol (5.0 mL)

  • Equipment : Magnetic stirrer, 25 mL round-bottom flask, Mel-Temp II apparatus (for melting point validation)[1].

Step-by-Step Workflow
  • Reaction Assembly : To a 25 mL round-bottom flask equipped with a magnetic stir bar, sequentially add 1.02 g of 2-chloro-4-phenylphenol and 812 mg of 1-(pyridin-2-yl)piperazine.

  • Solvation & Activation : Add 5.0 mL of absolute ethanol to the flask. Stir gently until the reagents are fully dissolved or form a homogenous suspension.

  • Aldehyde Introduction : Dropwise, add 1.0 mL of 37% aqueous formaldehyde to the stirring mixture. Causality Check: Dropwise addition prevents localized exothermic spikes that could prematurely degrade the amine.

  • Incubation : Seal the flask and allow the mixture to stir continuously at room temperature (20–25 °C) for exactly 5 days[1].

  • In-Process QC (Day 3) : Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the high-Rf phenol spot indicates successful progression.

  • Isolation : After 5 days, a precipitate should be visible. Filter the reaction mixture under vacuum. Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove unreacted formaldehyde and residual amine.

  • Drying & Purification : Dry the isolated solid in a vacuum desiccator. The product can be isolated as a free base or converted to a hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product[1].

Workflow S1 Reagent Prep (Phenol + Amine + CH2O) S2 Solvent Addition (Ethanol) S1->S2 S3 Incubation (RT, 3-5 Days) S2->S3 S4 Precipitation & Filtration S3->S4 S5 Purification (Washing/Recryst.) S4->S5 S6 QC Validation (NMR & Elemental) S5->S6

Fig 2. Step-by-step experimental workflow for the synthesis and validation of Mannich bases.

Quantitative Data & Analytical Characterization

Validating the structural integrity of the synthesized Mannich bases requires rigorous analytical characterization. The definitive proof of successful aminomethylation is the presence of the bridging methylene group (-CH₂-) in the ¹H-NMR spectrum[2].

For hydrochlorides, this methylene bridge typically appears as a distinct peak between 4.3–4.5 ppm , whereas in free bases, it shifts slightly upfield[2]. Furthermore, the ¹H-NMR spectrum will show the loss of one aromatic proton, confirming substitution, while the remaining aromatic protons will display coupling constants typical of a relative meta arrangement, confirming the ortho-substitution relative to the hydroxyl group[2].

Table 1: Representative Analytical Data for Aminomethylated 3-Chlorobiphenyl-4-ols [1][2]

Compound DerivativeSecondary Amine UsedReaction TimeElemental Analysis (Calculated)Elemental Analysis (Found)Key ¹H-NMR Marker (-CH₂- bridge)
Compound 8 (Free Base)1-(pyridin-2-yl)piperazine5 DaysC: 69.30; H: 6.09; N: 10.83C: 69.15; H: 6.20; N: 10.70~3.8 - 4.1 ppm (Singlet)
Compound X (Hydrochloride)1-phenylpiperazine (analog)3-5 DaysC: 72.91; H: 6.12; N: 7.66C: 72.70; H: 6.38; N: 7.444.3 - 4.5 ppm (Singlet/Broad)

Note: Elemental analysis was conducted on a PerkinElmer 2400 Series II CHNS/O system. The close alignment between calculated and found percentages (± 0.3%) self-validates the purity of the isolated precipitates without the need for exhaustive column chromatography[1].

References

  • Roman, G. (2012). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Revista de Chimie (Bucharest), 63(3), 255-259. Available at:[Link]

  • Ayeni, A. et al. (2019). Synthesis, characterization and crystal structures of two new phenolic Mannich bases. Bulletin of the Chemical Society of Ethiopia, 33(2), 344-345. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Amino-5-chloro-4-methylphenol Synthesis

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing 2-Amino-5-chloro-4-methylphenol (CAS 1267409-17-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing 2-Amino-5-chloro-4-methylphenol (CAS 1267409-17-5), a critical intermediate in advanced organic synthesis[1].

Here, we bypass generic procedures and focus on the mechanistic causality behind yield bottlenecks—specifically regioselectivity during nitration and chemoselectivity during reduction.

Part 1: Synthetic Strategy & Workflow Overview

The most robust, high-yield synthetic route avoids the direct chlorination of nitrophenols (which often yields complex isomer mixtures). Instead, the optimal pathway leverages the natural directing effects of 3-chloro-4-methylphenol to establish the correct substitution pattern prior to nitro-group reduction[2][3].

SyntheticWorkflow A 3-Chloro-4-methylphenol (Starting Material) B 5-Chloro-4-methyl-2-nitrophenol (Intermediate) A->B Regioselective Nitration (HNO3, AcOH, 8-15°C) C 2-Amino-5-chloro-4-methylphenol (Target Product) B->C Chemoselective Reduction (Fe/NH4Cl or Pt/C)

Caption: Two-step synthetic workflow for 2-Amino-5-chloro-4-methylphenol.

Part 2: Troubleshooting & FAQs

Q1: My nitration reaction yields a dark, tarry mixture with a low recovery of the target isomer. What is going wrong?

Cause: This is a classic symptom of oxidative degradation and over-nitration. Phenol rings are highly activated and susceptible to oxidation by strong nitric acid mixtures. Using a strong acid solvent (like sulfuric acid) generates a high concentration of the highly reactive nitronium ion (NO₂⁺), leading to dinitration and ring cleavage. Solution: Switch to a milder nitrating system. Using glacial acetic acid as the solvent with 90% aqueous nitric acid moderates the nitronium ion concentration[4]. Strict temperature control (8–15 °C) is mandatory to suppress the activation energy required for oxidative side reactions.

Q2: How do I ensure regioselectivity to get the 5-chloro isomer instead of other byproducts?

Cause: Regioselectivity is governed by the competing directing effects of the substituents on the starting material[2]. The hydroxyl (-OH) group is the strongest activating group and directs ortho/para. The para position (C4) is blocked by the methyl group. This leaves the two ortho positions: C2 and C6. Position 2 is sterically hindered (sandwiched between the -OH and -Cl groups). Solution: Electrophilic aromatic substitution naturally favors C6 (the less hindered position), yielding 3-chloro-4-methyl-6-nitrophenol (systematically named 5-chloro-4-methyl-2-nitrophenol)[3][5]. To maximize this intrinsic regioselectivity, keep the reaction cold. Heating provides the thermal energy needed to overcome steric hindrance, which will increase the formation of the undesired C2-nitrated isomer.

Q3: During the reduction step, my LC-MS shows a significant M-34 peak. How can I prevent hydrodehalogenation?

Cause: You are observing C-Cl bond cleavage. Standard Palladium on Carbon (Pd/C) is highly active for nitro reduction but readily undergoes oxidative addition into the C-Cl bond, leading to hydrodehalogenation (yielding 2-amino-4-methylphenol). Solution: You must use a chemoselective reduction method. For robust scale-up, the Béchamp reduction (Fe/NH₄Cl) is highly effective; it operates via a single-electron transfer mechanism that leaves the C-Cl bond completely intact. If catalytic hydrogenation is mandatory for your facility, switch to a sulfided Platinum on Carbon (Pt/C) catalyst. The sulfide poisons the active sites responsible for dehalogenation while preserving nitro-reduction activity.

ReductionPathway Start 5-Chloro-4-methyl-2-nitrophenol PdC Standard Pd/C, H2 (Non-selective) Start->PdC Oxidative Addition into C-Cl FeHCl Fe/NH4Cl or Pt/C, H2 (Chemoselective) Start->FeHCl Single-Electron Transfer Product_Bad 2-Amino-4-methylphenol (Dehalogenated Byproduct) PdC->Product_Bad Cleavage (Yield Loss) Product_Good 2-Amino-5-chloro-4-methylphenol (Desired Product) FeHCl->Product_Good Preserves C-Cl Bond

Caption: Logical pathways demonstrating chemoselective vs. non-selective reduction of halogenated nitrophenols.

Part 3: Quantitative Data: Catalyst & Method Comparison

To aid in process selection, the following table summarizes the expected outcomes of various reduction methodologies based on standard process chemistry metrics.

Reduction MethodReagents / CatalystTemp (°C)Conversion (%)Dehalogenation (%)Isolated Yield (%)
Standard Hydrogenation 5% Pd/C, H₂ (3 bar)25>99%35 - 50%< 45%
Poisoned Hydrogenation 5% Pt/C (sulfided), H₂40>98%< 2%85 - 90%
Béchamp Reduction Fe powder, NH₄Cl, H₂O/EtOH80>95%0% 88 - 92%

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints to ensure the chemistry is proceeding correctly before moving to the next step.

Protocol A: Regioselective Nitration of 3-Chloro-4-methylphenol

Objective: Synthesize 5-chloro-4-methyl-2-nitrophenol with minimal oxidative degradation.

  • Dissolution: Suspend 245.0 g of 3-chloro-4-methylphenol in 1.6 L of glacial acetic acid[4]. Self-Validation: Ensure complete dissolution. A clear solution confirms the absence of localized concentration gradients that could cause thermal runaway.

  • Cooling: Chill the reactor to 8–10 °C using an ice-salt bath.

  • Electrophile Addition: Slowly add 109.6 g of 90% aqueous nitric acid dropwise over exactly 2 hours[4]. Causality: The slow addition rate is critical to control the exothermic formation of the nitronium ion.

  • Reaction Monitoring: Stir the mixture at 10–15 °C for 5 hours[4]. Self-Validation: The reaction mixture will transition from a clear solution to a deep yellow/orange suspension as the nitrophenol precipitates. If the solution turns dark brown/black, cooling has failed, and oxidation is occurring. TLC (Hexane/EtOAc 4:1) should show the disappearance of the starting material.

  • Quench & Extraction: Pour the mixture over 3 kg of crushed ice water. Extract the aqueous layer with a 1:1 ether/hexane mixture. Wash the organic layer thoroughly with distilled water to remove residual acetic acid, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Stir the residue in 3 L of hexane and filter through a short silica gel plug. Hold the filtrate at -20 °C for 16 hours to induce crystallization[4]. Filter the bright yellow crystals of 5-chloro-4-methyl-2-nitrophenol.

Protocol B: Chemoselective Reduction to 2-Amino-5-chloro-4-methylphenol

Objective: Reduce the nitro group to an amine without cleaving the C-Cl bond.

  • Suspension: Suspend 100 g of 5-chloro-4-methyl-2-nitrophenol in a mixture of ethanol (600 mL) and water (200 mL).

  • Reagent Addition: Add 115 g of fine Iron (Fe) powder (approx. 4 equivalents) and 14 g of Ammonium Chloride (NH₄Cl). Causality: NH₄Cl acts as a mild, buffered proton source to continuously clean and activate the iron surface without creating a highly acidic environment that would protonate the resulting amine and trap it in the aqueous phase.

  • Reflux: Heat the mixture to 80 °C (reflux) under vigorous stirring for 3 hours. Self-Validation: The bright yellow color of the nitro compound will fade, and the mixture will transform into a dense, dark black/brown magnetic sludge (Fe₃O₄). This visual shift confirms the single-electron transfer process is active.

  • Workup: Cool the mixture to 40 °C. Adjust the pH to 8.5 using saturated NaHCO₃ solution. Filter the entire mixture through a tightly packed Celite pad to remove the iron oxide sludge. Wash the filter cake with hot ethyl acetate (3 x 200 mL) to ensure complete recovery of the product.

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Storage: Critical Step. Amines are highly susceptible to air oxidation. Flush the storage flask with Nitrogen or Argon gas and store the resulting 2-amino-5-chloro-4-methylphenol solid at 2-8 °C in the dark.

Part 5: References

  • [1] Title: tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy ... - Benchchem Source: benchchem.com URL:

  • [2] Title: 3-Chloro-4-methyl-2-nitrophenol | 112251-93-1 | Benchchem Source: benchchem.com URL:

  • [3] Title: ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols Source: cdnsciencepub.com URL:

  • [5] Title: An In-depth Technical Guide to 5-Chloro-2-methyl-4-nitrophenol Source: benchchem.com URL:

  • [4] Title: Synthesis of 3-chloro-4-methyl-6-nitrophenol - PrepChem.com Source: prepchem.com URL:

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-chloro-4-methylphenol Derivatization

Welcome to the technical support center for the derivatization of 2-Amino-5-chloro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 2-Amino-5-chloro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this reaction. The content is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring robust and reproducible outcomes in your experiments.

Section 1: Understanding the Reactivity of 2-Amino-5-chloro-4-methylphenol

2-Amino-5-chloro-4-methylphenol is a versatile substituted aminophenol with three key reactive sites: the amino group (-NH2), the hydroxyl group (-OH), and the aromatic ring. The relative reactivity of the amino and hydroxyl groups is a critical consideration in designing a selective derivatization strategy. Generally, the amino group is more nucleophilic than the hydroxyl group, allowing for selective derivatization under appropriate conditions.[1] However, the electronic effects of the chloro and methyl substituents on the aromatic ring can influence the reactivity of both functional groups.

Diagram: Reactivity Sites of 2-Amino-5-chloro-4-methylphenol

Caption: Reactivity map of 2-Amino-5-chloro-4-methylphenol.

Section 2: Troubleshooting Common Derivatization Reactions

This section addresses specific issues that may arise during the N-acylation and O-alkylation of 2-Amino-5-chloro-4-methylphenol.

Frequently Asked Questions (FAQs): N-Acylation

Question 1: I am observing low or no yield of my N-acylated product. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in N-acylation reactions are common and can stem from several factors. A systematic approach to troubleshooting is essential.

  • Inadequate Activation of the Amine: The amino group may not be sufficiently nucleophilic.

    • Solution: Ensure the reaction medium is not overly acidic. While a slightly acidic pH can protonate the amine, making it unreactive, a base is often required to deprotonate any ammonium salt formed and to neutralize the acid byproduct of the reaction.[2] Common bases include pyridine or triethylamine.[1]

  • Reagent Quality and Stoichiometry: The acylating agent (e.g., acetic anhydride, acyl chloride) may have degraded, or the stoichiometry may be incorrect.

    • Solution: Use a fresh, unopened bottle of the acylating agent. It is common to use a slight excess (1.1-1.5 equivalents) of the acylating agent to drive the reaction to completion.[1]

  • Suboptimal Reaction Temperature and Time: The reaction may be too slow at room temperature.

    • Solution: While many acylations proceed readily at room temperature, gentle heating (40-60 °C) can increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Presence of Water: Moisture can hydrolyze the acylating agent, reducing its effective concentration.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Question 2: My reaction is producing a significant amount of the di-acylated (both N- and O-acylated) product. How can I improve the selectivity for N-acylation?

Answer: Achieving chemoselectivity is key. The formation of the di-acylated product indicates that the hydroxyl group is also reacting.

  • Reaction Conditions are Too Harsh: High temperatures and prolonged reaction times can lead to the less reactive hydroxyl group also undergoing acylation.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] Carefully monitor the reaction by TLC and stop it once the starting material is consumed to prevent over-reaction.

  • Incorrect Choice of Base: A strong base can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and promoting O-acylation.

    • Solution: Use a milder, non-nucleophilic base like pyridine or triethylamine. These bases are sufficient to scavenge the acid produced during the reaction without significantly activating the hydroxyl group.[1]

Frequently Asked Questions (FAQs): O-Alkylation

Question 1: My O-alkylation reaction (e.g., Williamson ether synthesis) is giving a low yield. What are the potential issues?

Answer: O-alkylation of phenols requires deprotonation of the hydroxyl group to form a more nucleophilic phenoxide anion.[3]

  • Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenol.

    • Solution: Use a strong base such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) to ensure complete formation of the phenoxide. The choice of base may depend on the solvent and the alkylating agent.

  • Poor Solubility: The phenoxide salt may not be soluble in the reaction solvent.

    • Solution: Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which can solvate the phenoxide and facilitate the reaction.[4] Phase-transfer catalysts can also be employed if using a two-phase system.

  • Side Reactions of the Alkylating Agent: The alkylating agent (e.g., alkyl halide) may undergo elimination reactions, especially with secondary or tertiary halides.

    • Solution: Use primary alkyl halides whenever possible. If a secondary halide is necessary, use a less hindered base and a lower reaction temperature to favor substitution over elimination.

Question 2: I am observing C-alkylation as a side product. How can this be minimized?

Answer: C-alkylation can compete with O-alkylation, particularly when the phenoxide ion acts as an ambident nucleophile.[4]

  • Solvent Effects: The choice of solvent can significantly influence the ratio of O- to C-alkylation.

    • Solution: Polar aprotic solvents (e.g., DMF, DMSO) generally favor O-alkylation.[4] Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more accessible for alkylation.[4]

  • Counter-ion Effects: The nature of the counter-ion can also play a role.

    • Solution: Cations that coordinate more strongly with the oxygen atom of the phenoxide can favor C-alkylation. Using a cation that has a weaker interaction with the oxygen, such as cesium, can sometimes increase the proportion of the O-alkylated product.

Section 3: Experimental Protocols and Data

Protocol 1: Selective N-Acetylation of 2-Amino-5-chloro-4-methylphenol

This protocol provides a general procedure for the selective N-acetylation. Optimization may be required based on your specific experimental setup.

Materials:

  • 2-Amino-5-chloro-4-methylphenol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-5-chloro-4-methylphenol (1.0 equivalent) in anhydrous DCM.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.[1]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Troubleshooting N-Acetylation Reactions
Issue Possible Cause Recommended Action
Low to no productIncomplete reactionIncrease reaction time or gently heat the mixture. Confirm reagent quality.
Reagent decompositionUse fresh acetic anhydride and anhydrous solvents.
Formation of di-acetylated productReaction temperature too highPerform the reaction at 0 °C and monitor closely.
Strong base usedUse a milder base like pyridine.
Difficult product isolationEmulsion during workupAdd brine to the aqueous layer to break the emulsion.
Diagram: N-Acetylation Workflow

start Dissolve 2-Amino-5-chloro-4-methylphenol in anhydrous DCM add_base Add Pyridine and cool to 0 °C start->add_base add_anhydride Slowly add Acetic Anhydride add_base->add_anhydride react Stir at room temperature (1-3h) Monitor by TLC add_anhydride->react quench Quench with aq. NaHCO3 react->quench workup Workup: - Separate layers - Extract aqueous layer - Wash with brine - Dry over MgSO4 quench->workup purify Purify by recrystallization or column chromatography workup->purify end N-acetylated Product purify->end

Caption: Step-by-step workflow for N-acetylation.

Section 4: Purification and Characterization

Proper purification and characterization are crucial to ensure the identity and purity of the derivatized product.

Purification Strategies
  • Recrystallization: This is a common method for purifying solid products.[2] A suitable solvent system (e.g., ethanol/water) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A suitable eluent system (e.g., hexane/ethyl acetate) should be developed using TLC.

  • Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubilities in two immiscible liquids.[5] For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic impurities.

Characterization Techniques
  • Thin Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the purity of fractions during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the successful derivatization at the intended site.[6]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups and confirm the disappearance of starting material functional groups.[6]

Table 2: Typical Analytical Methods for Product Characterization
Technique Purpose Expected Observations for Successful N-Acetylation
TLC Reaction monitoring and purity assessmentA new spot with a different Rf value from the starting material.
HPLC Purity determinationA major peak corresponding to the product with minimal impurity peaks.[7]
MS Molecular weight confirmationA molecular ion peak corresponding to the mass of the N-acetylated product.
¹H NMR Structural elucidationAppearance of a new singlet around 2.1 ppm (acetyl methyl protons) and a downfield shift of the aromatic protons adjacent to the amide group.
IR Functional group analysisDisappearance of the N-H stretching bands of the primary amine and appearance of a strong C=O stretching band around 1660 cm⁻¹ for the amide.

References

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

Sources

Troubleshooting

Minimizing by-product formation in 2-Amino-5-chloro-4-methylphenol reactions

Technical Support Center: 2-Amino-5-chloro-4-methylphenol A Guide to Minimizing By-Product Formation in Synthetic Transformations Welcome to the technical support center for 2-Amino-5-chloro-4-methylphenol. This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-5-chloro-4-methylphenol

A Guide to Minimizing By-Product Formation in Synthetic Transformations

Welcome to the technical support center for 2-Amino-5-chloro-4-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This document addresses common challenges and frequently asked questions regarding by-product formation, ensuring higher yields and purity in your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of by-products observed in reactions with 2-Amino-5-chloro-4-methylphenol?

A1: By-products typically arise from three main sources: the inherent reactivity of the starting material, impurities present in the starting material, and undesired side reactions under specific conditions. The most common classes of by-products include:

  • Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to the formation of highly colored, often polymeric, impurities. This is particularly prevalent under basic conditions or upon exposure to air.

  • Isomeric Impurities: If the starting material contains isomers, such as 2-amino-3-chloro-4-methylphenol or other regioisomers, these will likely be carried through the reaction, resulting in isomeric by-products that can be difficult to separate.[1]

  • Products of Polysubstitution: In reactions like halogenation or nitration, over-reaction can lead to the introduction of multiple groups onto the aromatic ring.

  • Decomposition Products: In sensitive reactions like diazotization, the diazonium salt intermediate can decompose if not kept at a low temperature, leading to the formation of phenols and other related compounds.[2]

  • Side-Chain Reaction Products: Depending on the reagents used, reactions can occur at the methyl group, though this is less common compared to reactions at the amino or hydroxyl groups.

Q2: Why is stringent temperature control so critical when working with this compound, especially during diazotization?

A2: The diazonium salt derived from 2-Amino-5-chloro-4-methylphenol is an energetic and thermally unstable intermediate. The primary reason for strict temperature control (typically 0-5 °C) is to prevent its decomposition.[3] Above this temperature range, the diazonium group can be readily lost as nitrogen gas (N₂), generating a highly reactive aryl cation. This cation can then react with water to revert to a phenol, or with other nucleophiles present in the mixture, leading to a complex array of undesired by-products and significantly lowering the yield of the target product.[2]

Q3: How does the choice of solvent impact by-product formation?

A3: The solvent plays a crucial role in reactant solubility, reaction rate, and the stabilization of intermediates. For 2-Amino-5-chloro-4-methylphenol:

  • Solubility: The starting material and reagents must be sufficiently soluble to ensure a homogeneous reaction. Poor solubility can lead to localized "hot spots" of high concentration, promoting side reactions.

  • Protic vs. Aprotic: Protic solvents (like water or alcohols) can participate in reactions, for example, by acting as nucleophiles with reactive intermediates. In diazotization, using an aqueous acidic medium is standard, but the concentration of water is a key parameter.[4] Aprotic solvents (like THF, DCM, or acetonitrile) are often preferred for reactions like acylation to prevent competition with the intended nucleophile.[5]

  • Degassing: To prevent oxidation, especially in reactions run under basic conditions or involving sensitive catalysts, using a degassed solvent and maintaining an inert atmosphere (N₂ or Ar) is highly recommended.

Q4: My final product is always off-color (pink, brown, or black). What is the likely cause and how can I prevent it?

A4: The development of color, particularly dark, tar-like material, is almost always indicative of oxidation and/or polymerization of the aminophenol starting material or product. This is a common issue with phenols and amines. To prevent this:

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.

  • Degassed Solvents: Use solvents that have been purged with an inert gas to remove dissolved oxygen.

  • Control pH: Aminophenols are more rapidly oxidized at higher pH. If possible, run reactions under neutral or acidic conditions.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite or hydroquinone can inhibit oxidative polymerization.

  • Purification: During workup, a wash with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes remove colored impurities.

Troubleshooting Guide by Reaction Type

This section provides specific troubleshooting advice for common transformations involving 2-Amino-5-chloro-4-methylphenol.

Diazotization and Subsequent Coupling/Substitution Reactions

Issue: Low yield of the desired product and/or formation of a dark, insoluble precipitate.

Probable CauseScientific Rationale & ExplanationRecommended Solution
Elevated Temperature The aromatic diazonium salt is thermally unstable. At temperatures above 5 °C, it rapidly decomposes, losing N₂ gas to form a reactive aryl cation. This cation primarily reacts with water to form phenolic by-products.[2]Maintain a strict reaction temperature between 0-5 °C using an ice-salt or acetone/dry ice bath. Monitor the internal temperature, not just the bath temperature.
Incorrect Stoichiometry An excess of sodium nitrite can lead to the formation of side products and can also react with the product. Insufficient nitrite will result in unreacted starting material.Use a slight excess of sodium nitrite (typically 1.05-1.2 equivalents). Ensure the starting amine is fully dissolved or suspended in the acidic medium before beginning nitrite addition.
Slow Diazotization If the reaction medium is not sufficiently acidic, the formation of nitrous acid (the active nitrosating agent) is slow, allowing the amine to participate in side reactions before diazotization is complete.[4]Ensure a sufficient excess of a strong, non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid. The amine should be fully protonated.
Premature Coupling Unreacted aminophenol can act as a coupling partner with the newly formed diazonium salt, leading to azo-dimer impurities, which are often highly colored.Add the sodium nitrite solution slowly and sub-surface to ensure it reacts immediately at the point of addition, preventing a localized excess of amine and diazonium salt.
N-Acylation and N-Sulfonylation

Issue: A significant amount of O-acylated/O-sulfonylated by-product is formed, or the reaction stalls.

Probable CauseScientific Rationale & ExplanationRecommended Solution
Competitive O-Acylation The phenolic hydroxyl group is also a nucleophile and can compete with the amino group for the acylating/sulfonylating agent. This is especially true under strongly basic conditions where the phenoxide is formed.Control the Base: Use a non-nucleophilic organic base like triethylamine or pyridine (1.2-1.5 eq).[5] These bases are sufficient to scavenge the acid by-product without fully deprotonating the phenol. Control Temperature: Perform the addition of the electrophile (e.g., acetyl chloride) at a low temperature (0 °C) to favor the more nucleophilic amine.
Di-Acylation Both the amino and hydroxyl groups are acylated.This occurs when a large excess of the acylating agent and/or base is used, or at elevated temperatures. Use controlled stoichiometry (1.05-1.1 eq of the acylating agent) and low temperature.
Low Reactivity The reaction does not proceed to completion.The electron-withdrawing chlorine atom can slightly decrease the nucleophilicity of the amino group. If the acylating agent is not very reactive, a catalyst like DMAP (4-Dimethylaminopyridine) can be added in catalytic amounts (1-5 mol%) to accelerate the reaction.

Visualizing Reaction Pathways and Troubleshooting

A logical approach is key to effective troubleshooting. The following workflow can help diagnose and solve common issues.

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Corrective Action cluster_3 Validation Problem Problem Observed (e.g., Low Yield, Impurities) Analysis Analyze Data (TLC, LCMS, NMR) Problem->Analysis Hypothesis Formulate Hypothesis (e.g., Decomposition, Oxidation) Analysis->Hypothesis Temp Adjust Temperature Hypothesis->Temp Potential Cause Solvent Change Solvent / Degas Hypothesis->Solvent Potential Cause Reagent Modify Stoichiometry Hypothesis->Reagent Potential Cause Atmosphere Use Inert Atmosphere Hypothesis->Atmosphere Potential Cause Rerun Rerun Experiment Temp->Rerun Solvent->Rerun Reagent->Rerun Atmosphere->Rerun Rerun->Analysis If problem persists Success Problem Solved Rerun->Success

Caption: A general workflow for troubleshooting chemical reactions.

The diazotization reaction is a prime example where side reactions can dominate if conditions are not optimal.

G cluster_0 Desired Pathway (0-5 °C) cluster_1 By-Product Pathway (> 5 °C) Start 2-Amino-5-chloro-4-methylphenol + NaNO2/H+ Diazonium Ar-N₂⁺ (Diazonium Salt) Start->Diazonium Diazotization Product Desired Product (e.g., from Sandmeyer Reaction) Diazonium->Product Nucleophilic Substitution Decomposition Decomposition Diazonium->Decomposition Azo Azo-Dimer By-products Diazonium->Azo + Unreacted Amine Cation Ar⁺ (Aryl Cation) Decomposition->Cation - N₂ Phenol Phenolic By-products Cation->Phenol + H₂O

Caption: Desired vs. undesired pathways in diazotization reactions.

Optimized Experimental Protocol: Diazotization and Iodination

This protocol provides a robust method for the conversion of 2-Amino-5-chloro-4-methylphenol to 2-iodo-5-chloro-4-methylphenol, a common transformation where by-product control is paramount.

Materials:

  • 2-Amino-5-chloro-4-methylphenol (1.0 eq)

  • Sulfuric Acid (H₂SO₄), concentrated (3.0 eq)

  • Sodium Nitrite (NaNO₂), (1.1 eq)

  • Potassium Iodide (KI), (1.5 eq)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-5-chloro-4-methylphenol (1.0 eq).

  • Acidification: Under stirring, slowly add a pre-cooled (0 °C) solution of concentrated H₂SO₄ (3.0 eq) in deionized water. Maintain the temperature of the mixture below 10 °C during this addition. After the addition is complete, cool the resulting slurry to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the amine slurry via the dropping funnel over 30-45 minutes. Crucially, ensure the internal reaction temperature does not rise above 5 °C. [3] Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool to 0 °C. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate should form.

  • Decomposition: Allow the mixture to slowly warm to room temperature, then heat gently to 40-50 °C for 1 hour to ensure complete decomposition of the diazonium salt and evolution of nitrogen gas ceases.

  • Workup: Cool the reaction mixture to room temperature. Add a saturated solution of sodium thiosulfate to quench any excess iodine (the dark color will fade to a pale yellow/off-white solid).

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 2-iodo-5-chloro-4-methylphenol.

References

  • Benchchem. (n.d.). 2-Amino-4-chloro-5-fluorophenol in Organic Synthesis. Retrieved from Benchchem website.[5]

  • ResearchGate. (2017). 2-amino-5-methylphenol and 2-amino-5-chlorophenol.[6]

  • Guidechem. (2023). How to synthesize 2-amino-4-chlorophenol.[7]

  • Organic Syntheses. (n.d.). REDUCTIVE ARYLATION OF ELECTRON-DEFICIENT OLEFINS: 4-(4-CHLOROPHENYL)BUTAN-2-ONE.[3]

  • ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols.[8]

  • Organic Chemistry Portal. (n.d.). Diazotisation.[2]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-4-methylphenol.[9]

  • Google Patents. (n.d.). Method for diazotizing 2,5-dichloroaniline.[4]

  • Cosmetic Ingredient Review. (2023). 5-Amino-4-Chloro-o-Cresol.[10]

  • Semantic Scholar. (n.d.). Genotoxic Impurities: An Important Regulatory Aspect.[11]

  • MDPI. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.[12]

  • Cosmetic Ingredient Review. (2023). Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics.[1]

Sources

Optimization

Addressing contamination issues in 2-Amino-5-chloro-4-methylphenol samples

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve contamination issues with 2-Amino-5-chloro-4-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve contamination issues with 2-Amino-5-chloro-4-methylphenol. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common initial observations and questions that arise when working with 2-Amino-5-chloro-4-methylphenol.

Q1: My sample of 2-Amino-5-chloro-4-methylphenol has a pink, brown, or dark coloration. What is the likely cause?

A colored product is typically a strong indicator of oxidation. Aminophenols, in general, are susceptible to air oxidation, which can form highly colored quinone-imine type impurities[1]. This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal catalysts. The discoloration suggests that the material's purity has been compromised and it may not be suitable for downstream applications without purification.

Q2: What are the most common impurities I should expect in my 2-Amino-5-chloro-4-methylphenol sample?

Impurities can originate from the synthetic route or from degradation during storage[2]. While the exact profile depends on the specific synthesis, common impurities for this class of compounds fall into several categories[2][3]:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted molecules from intermediate synthetic steps.

  • Positional Isomers: Molecules with the same chemical formula but a different arrangement of the amino, chloro, and methyl groups on the phenol ring. These can be particularly challenging to separate due to similar physical properties[3].

  • Oxidation/Degradation Products: As mentioned in Q1, these are formed by the reaction of the aminophenol with oxygen, light, or other reactive species[1][3].

  • Residual Solvents: Solvents used during the synthesis or purification that were not completely removed[4][5].

Impurity Class Potential Source Typical Impact
Starting Materials/IntermediatesIncomplete reactionCan interfere with downstream reactions, inaccurate yield calculations.
Positional IsomersNon-selective synthesis stepsMay have different reactivity or biological activity, leading to inconsistent results.[3]
Oxidation ProductsImproper storage or handling (exposure to air/light)Discoloration, potential for new, reactive species that cause side reactions.[1]
Residual SolventsIncomplete drying or purificationCan affect solubility, crystal structure, and may be toxic.[5]

Q3: Can I use a discolored or potentially impure sample for my experiment?

Using an impure sample is strongly discouraged. The presence of unknown contaminants can have significant consequences on the safety, efficacy, and quality of your results[5]. Impurities can lead to failed reactions, the formation of unintended byproducts, and erroneous biological or analytical data. For drug development professionals, in particular, strict control of the impurity profile is a critical regulatory requirement[2][5].

Part 2: Analytical Troubleshooting & Impurity Profiling

Once a potential contamination issue is identified, the next step is to characterize it. This section provides guidance on using analytical techniques to identify and quantify impurities.

Q4: Which analytical technique is best for assessing the purity of my 2-Amino-5-chloro-4-methylphenol sample?

High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for the purity analysis of non-volatile compounds like substituted phenols.[6][7][8] It excels at separating the main compound from process-related impurities and isomers.[3][7] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, especially for identifying volatile or semi-volatile impurities like residual solvents or certain starting materials.[3][6]

Method Best For Advantages Limitations
RP-HPLC-UV Quantifying non-volatile impurities, isomers, and degradation products.[3][7]Robust, highly quantitative, excellent for separating compounds with varying polarities.May not be suitable for highly volatile compounds; requires reference standards for absolute quantification.
GC-MS Identifying volatile impurities, residual solvents, and starting materials.[3][6]High sensitivity and selectivity, provides structural information from mass spectra.Requires the analyte to be volatile and thermally stable; derivatization may be needed.[6]
LC-MS/MS Trace-level impurity identification and quantification.Offers the highest sensitivity and specificity, ideal for genotoxic impurity analysis.[3]Higher cost and complexity.
Workflow: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This workflow provides a robust starting point for developing a purity analysis method for 2-Amino-5-chloro-4-methylphenol.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in diluent (e.g., Mobile Phase A) hplc_run Inject sample & run gradient elution program prep_sample->hplc_run prep_std Prepare standard solution of known concentration prep_std->hplc_run hplc_system HPLC System with C18 Column & UV Detector hplc_detect Detect peaks at appropriate wavelength (e.g., 280 nm) hplc_run->hplc_detect integrate Integrate peak areas in the chromatogram hplc_detect->integrate calculate Calculate purity by area percent method integrate->calculate compare Identify impurities by comparing retention times to standards calculate->compare

Caption: HPLC Purity Analysis Workflow.

Experimental Protocol: HPLC Purity Analysis

This protocol is a general guideline and may require optimization for your specific system and impurity profile.[3]

  • System & Reagents:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for phenol analysis.[3][6]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Mobile Phase A or a mixture of A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.[3]

    • Injection Volume: 10 µL.

    • Gradient Program (Example):

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 40% A, 60% B

      • 25-30 min: Hold at 40% A, 60% B

      • 30-31 min: Return to 95% A, 5% B

      • 31-40 min: Re-equilibration

  • Preparation:

    • Sample Solution: Accurately weigh and dissolve ~10 mg of the 2-Amino-5-chloro-4-methylphenol sample in 10 mL of diluent.

    • Standard Solution (for impurity identification): If available, prepare dilute solutions of potential impurities (e.g., starting materials) in the diluent.

  • System Suitability:

    • Before analysis, inject a standard solution multiple times (n=5). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[7]

    • The tailing factor for the main peak should be ≤ 2.0.[7]

  • Analysis & Calculation:

    • Inject the sample solution.

    • Identify the main peak corresponding to 2-Amino-5-chloro-4-methylphenol.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Part 3: Purification Strategies & Troubleshooting

If analysis confirms the presence of unacceptable levels of impurities, purification is necessary. The choice of method depends on the nature and quantity of the impurities.[1]

start Impure Sample Received q1 Is the sample heavily discolored? start->q1 q3 Is the sample >95% pure with minor impurities? q1->q3 No proc1 Recrystallization with Charcoal Treatment q1->proc1 Yes q2 Are impurities structurally similar (e.g., isomers)? proc2 Column Chromatography q2->proc2 Yes proc3 Standard Recrystallization q2->proc3 No q3->q2 No q3->proc3 Yes end_node Pure Product proc1->end_node proc2->end_node proc3->end_node

Caption: Decision Tree for Purification Method Selection.

Q5: My sample is only slightly impure (>95%). How can I purify it?

For samples that are already relatively pure, recrystallization is the ideal method.[1] This technique relies on the principle that the desired compound and the impurity have different solubilities in a chosen solvent system. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurity is either very soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization

This protocol may need to be adapted by testing different solvent systems to find the optimal one for your specific impurity profile.

  • Solvent Selection:

    • The goal is to find a solvent (or solvent pair) where 2-Amino-5-chloro-4-methylphenol is soluble when hot but insoluble when cold.

    • Common solvents to screen for phenolic compounds include ethanol/water mixtures, toluene, or ethyl acetate/hexane mixtures.[1][9]

    • A two-solvent system (e.g., ethanol/water) is often effective. The compound is dissolved in a minimum amount of the "good" solvent (ethanol) at its boiling point, and the "bad" solvent (water) is added dropwise until the solution becomes cloudy (the saturation point).[10]

  • Procedure:

    • Dissolution: Place the crude 2-Amino-5-chloro-4-methylphenol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[1]

    • Decolorization (if needed): If the solution is colored, add a small amount (a spatula tip) of activated charcoal and boil for a few minutes. The charcoal adsorbs colored impurities.[1][11]

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[1][10] This step is crucial to prevent premature crystallization on the filter paper.

    • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][12]

    • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).[10]

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

    • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Q6: Recrystallization didn't work or my sample is very impure. What's the next step?

When recrystallization is ineffective, or when dealing with significant amounts of impurities or isomers with similar polarities, column chromatography is the method of choice.[1][13] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) is passed through the column.[13][14]

cluster_setup Column Setup cluster_elution Elution & Collection cluster_analysis Analysis pack Pack column with silica gel slurry load Load sample onto top of silica pack->load elute Pass mobile phase (solvent) through column load->elute collect Collect fractions in separate tubes elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evap Evaporate solvent to obtain pure product combine->evap

Caption: General Workflow for Column Chromatography.

Experimental Protocol: Column Chromatography
  • Stationary & Mobile Phase Selection:

    • Stationary Phase: Silica gel is the most common choice for separating moderately polar compounds.[9][13]

    • Mobile Phase (Eluent): The eluent is chosen based on the polarity of the compounds. A good starting point is a mixture of a non-polar solvent (like hexanes or pentane) and a more polar solvent (like ethyl acetate or dichloromethane).[9][13] The optimal ratio is typically determined by running preliminary Thin Layer Chromatography (TLC) plates. The goal is an Rf value for the desired compound of ~0.3.

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent. Carefully apply the sample to the top of the silica bed.

    • Elution: Begin passing the mobile phase through the column. Less polar compounds will travel down the column faster, while more polar compounds will adsorb more strongly to the silica and move slower.[13][14] A gradient of increasing solvent polarity (e.g., increasing the percentage of ethyl acetate in hexanes) is often used to elute compounds of varying polarities.

    • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

    • Analysis: Spot each fraction onto a TLC plate to determine which fractions contain the pure desired product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 2-Amino-5-chloro-4-methylphenol.[9]

Part 4: Preventative Measures

Q7: How can I prevent my 2-Amino-5-chloro-4-methylphenol from becoming contaminated in the first place?

Proper storage and handling are critical to maintaining the purity of aminophenols.

  • Storage: Store the compound in a tightly sealed, airtight container to protect it from atmospheric oxygen.[15] Use an inert atmosphere (e.g., nitrogen or argon) for long-term storage. Keep it in a cool, dark place to prevent light-induced and thermal degradation.[15]

  • Handling: Whenever possible, handle the material under an inert atmosphere, especially when weighing or transferring. Minimize its exposure time to air and ambient light. Use clean spatulas and glassware to avoid cross-contamination.

By following these diagnostic, analytical, and purification guidelines, you can effectively address contamination issues and ensure the integrity of your 2-Amino-5-chloro-4-methylphenol samples for reliable and reproducible scientific outcomes.

References

  • Benchchem. (n.d.). Purification techniques for N-Formyl-2-aminophenol from a reaction mixture.
  • Benchchem. (n.d.). Application Notes and Protocols for the Extraction and Purification of Substituted Phenols.
  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
  • European Patent Office. (n.d.). Purification of N-acetyl aminophenols - EP 0320484 A2.
  • ijariie. (n.d.). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques.
  • Google Patents. (n.d.). US3748358A - Method of purification of n-acetyl-p-aminophenol.
  • The Royal Society of Chemistry. (n.d.). A scalable and green one-minute synthesis of substituted phenols.
  • Benchchem. (n.d.). Comparative Guide to Purity Analysis of 2-Amino-4-chloro-5-methylbenzonitrile.
  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols.
  • Wiley Online Library. (1990). A high‐performance liquid chromatographic procedure for the analysis of priority substituted phenols in water samples.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Benchchem. (n.d.). A Comparative Guide to the Determination of Impurities in 2-Amino-4-chloro-5-fluorophenol.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-4-chloro-5-fluorophenol in Organic Synthesis.
  • MilliporeSigma. (n.d.). 2-Amino-5-chloro-4-methylphenol | 1267409-17-5.
  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
  • YouTube. (2020, July 17). How To Recrystallize A Solid.
  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products.
  • BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances.
  • PMC. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 2-Amino-5-chloro-4-methylphenol

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-Amino-5-chloro-4-methylphenol (CAS: 1267409-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-Amino-5-chloro-4-methylphenol (CAS: 1267409-17-5).

Scaling up this substituted aminophenol presents two primary thermochemical and chemoselective challenges: controlling the highly exothermic regioselective nitration of the phenol precursor, and preventing hydrodehalogenation during the subsequent nitro reduction. This guide provides field-proven troubleshooting FAQs, validated standard operating procedures (SOPs), and mechanistic insights to ensure a safe, high-yield scale-up.

Process Workflow & Failure Modes

Synthesis SM 3-Chloro-4-methylphenol Nitration Nitration (HNO3/AcOH) 0-5 °C SM->Nitration Intermediate 5-Chloro-4-methyl-2-nitrophenol Nitration->Intermediate Regioselective ortho-nitration Imp1 Over-oxidized/Dinitro Byproducts Nitration->Imp1 Thermal runaway Reduction Hydrogenation Pt/C (sulfided), H2 Intermediate->Reduction Product 2-Amino-5-chloro-4-methylphenol Reduction->Product Chemoselective NO2 reduction Imp2 2-Amino-4-methylphenol (Dehalogenated) Reduction->Imp2 Hydrodehalogenation (if unoptimized)

Fig 1. Synthetic workflow and common scale-up pitfalls for 2-Amino-5-chloro-4-methylphenol.

Phase 1: Regioselective Nitration

Transformation: 3-Chloro-4-methylphenol → 5-Chloro-4-methyl-2-nitrophenol

Q: We are observing significant over-oxidation (dark tar formation) and dinitration during the scale-up of the nitration step. How can we control the regioselectivity and thermal profile?

A: The causality lies in the thermodynamics of the phenol ring. The hydroxyl group is a strongly activating, ortho/para-directing group. Because the para position is blocked by the methyl group, electrophilic aromatic substitution must occur at the ortho positions (C2 or C6). Nitration predominantly occurs at C6 to yield 5-chloro-4-methyl-2-nitrophenol, as the C2 position is sterically hindered by the adjacent chlorine atom1[1].

However, nitric acid acts as both a nitrating and an oxidizing agent. At scale, the reduced surface-area-to-volume ratio of the reactor slows heat dissipation. If the internal temperature exceeds 5 °C, the activation energy for secondary oxidations (forming quinones) and dinitration is breached.

Resolution: Transition to a semi-batch dosing strategy using glacial acetic acid as a diluent, or utilize a continuous flow reactor to maintain strict isothermal conditions (0–5 °C).

SOP 1: Scalable Regioselective Nitration
  • Reactor Preparation: Charge a jacketed glass-lined reactor with 3-chloro-4-methylphenol (1.0 eq) and glacial acetic acid (3 volumes).

  • Cooling: Chill the mixture to 0–5 °C using a recirculating chiller.

  • Reagent Preparation: In a separate cooling vessel, prepare a mixture of 65% HNO₃ (1.05 eq) and glacial acetic acid (1 volume).

  • Dosing (Critical): Dose the nitrating mixture dropwise over 3–4 hours. Maintain the internal temperature strictly below 5 °C. Self-Validation: If the temperature spikes by >2 °C, pause dosing immediately until the baseline temperature is restored.

  • Quenching: Quench the reaction by transferring the mixture into vigorously stirred crushed ice/water (10 volumes) to precipitate the intermediate.

  • Isolation: Filter the yellow precipitate and wash with cold water until the filtrate is pH neutral.

Phase 2: Chemoselective Reduction

Transformation: 5-Chloro-4-methyl-2-nitrophenol → 2-Amino-5-chloro-4-methylphenol

Q: During catalytic hydrogenation, we are losing the chlorine atom, resulting in 2-amino-4-methylphenol as a major impurity. Why does this happen and how do we prevent it?

A: You are experiencing hydrodehalogenation . During the reduction of halonitroarenes, palladium on carbon (Pd/C) is notorious for catalyzing the oxidative addition of the metal into the C-Cl bond after the nitro group is reduced, leading to rapid hydrogenolysis2[2].

To mitigate this, switch to a Platinum on Carbon (Pt/C) catalyst. Platinum has a lower propensity for C-Cl oxidative addition. Furthermore, using a sulfided Pt/C catalyst (or adding a dopant like vanadium) introduces sulfur species that selectively poison the highly active step-edge sites responsible for dehalogenation, while leaving the terrace sites active for the desired nitro group reduction 3[3].

Quantitative Data: Catalyst Performance Comparison

Conditions: 30 °C, 5 bar H₂, Methanol solvent.

Catalyst SystemNitro Conversion (%)Dehalogenation (%)Isolated Yield (%)Primary Drawback
5% Pd/C > 99.015.0 – 30.065 – 75Severe loss of chlorine atom
5% Pt/C (Standard) > 99.02.0 – 5.085 – 90Moderate dehalogenation at scale
5% Pt/C (Sulfided) > 99.5< 0.594 – 98Requires strict catalyst filtration
Fe / NH₄Cl (Béchamp) ~ 95.0< 0.180 – 85High metallic waste generation
SOP 2: Chemoselective Hydrogenation
  • Purging: Charge a pressure reactor (Hastelloy or glass-lined) with 5-chloro-4-methyl-2-nitrophenol (1.0 eq), methanol (5 volumes), and 5% Pt/C (sulfided, 1 mol% relative to substrate). Purge the reactor 3x with N₂, then 3x with H₂.

  • Pressurization: Pressurize the reactor to 5 bar with H₂.

  • Reaction: Stir the mixture at 25–30 °C. Self-Validation: Monitor H₂ uptake via a mass flow controller. The reaction is exothermic; use active jacket cooling to prevent temperature spikes, which exponentially increase the rate of dehalogenation.

  • Completion: Once H₂ uptake ceases (typically 2–4 hours), immediately vent the hydrogen and purge the reactor 3x with N₂. Prolonged exposure to H₂ after completion triggers late-stage dehalogenation.

Phase 3: Isolation and Stability

Q: Our isolated 2-amino-5-chloro-4-methylphenol darkens rapidly upon exposure to air and during drying. How can we stabilize the final product?

A: Aminophenols are highly electron-rich and readily undergo auto-oxidation to form highly colored, conjugated quinone imine derivatives upon exposure to atmospheric oxygen 4[4]. This degradation is accelerated by alkaline conditions, light, and trace metal impurities left over from the hydrogenation catalyst.

Resolution:

  • Inert Filtration: Filter the Pt/C catalyst over a pad of Celite under a strict N₂ or Argon atmosphere.

  • Antioxidant Doping: During the crystallization phase (e.g., when adding water as an anti-solvent to the methanol filtrate), add 0.1% w/w sodium dithionite or ascorbic acid . This acts as a sacrificial reductant, preventing the oxidation of the aminophenol.

  • Drying: Dry the final product in a vacuum oven at ≤ 40 °C with a continuous nitrogen bleed. Store in amber glass or opaque containers backfilled with Argon.

References

  • BenchChem. "An In-depth Technical Guide to 5-Chloro-2-methyl-4-nitrophenol (CAS Number 40130-97-0)". BenchChem Technical Documentation. 1

  • Organic Process Research & Development. "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow". ACS Publications. 2

  • ResearchGate. "Expanding the Utility of Flow Hydrogenation – A Robust Protocol Restricting Hydrodehalogenation". 3

  • Chemical Reviews. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts". ACS Publications. 4

Sources

Optimization

Technical Support Center: Purification of 2-Amino-5-chloro-4-methylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to assist researchers, chemists, and drug development professionals in isolating high-purity 2-Amino-5-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to assist researchers, chemists, and drug development professionals in isolating high-purity 2-Amino-5-chloro-4-methylphenol (CAS: 1267409-17-5) from complex reaction mixtures.

Purifying halogenated aminophenols requires exploiting their unique amphoteric physicochemical properties while mitigating their high susceptibility to oxidation. This guide provides a self-validating, step-by-step methodology grounded in field-proven techniques.

Part 1: Physicochemical Properties & Impurity Profiling

Understanding the target molecule and its potential contaminants is the foundational step in designing a robust purification workflow. 2-Amino-5-chloro-4-methylphenol contains both a basic primary amine and an acidic phenolic hydroxyl group[1].

Table 1: Target Compound Specifications
PropertyValueCausality in Purification
CAS Number 2[2]Unique identifier for reference standard tracking.
Molecular Weight 157.60 g/mol [3]Used for stoichiometric calculations during neutralization.
Amphoteric Nature Basic amine, Acidic phenol[1]Enables selective phase partitioning via precise pH adjustment.
Oxidation Potential High (Electron-rich ring)Susceptible to air oxidation; requires an inert atmosphere[4].
Table 2: Common Reaction Mixture Impurities
Impurity TypeSourceRemoval Strategy
Unreacted Starting Material Incomplete reduction of 5-chloro-4-methyl-2-nitrophenol.Organic extraction at acidic pH (remains in organic phase)[5].
Catalyst Residues Pd/C or Raney Nickel from catalytic hydrogenation.Hot filtration through a Celite pad[6].
Dehalogenated Byproducts Over-reduction during synthesis.Fractional crystallization utilizing differential solubility[6].
Oxidation Products Exposure to ambient oxygen (highly colored impurities).Activated charcoal decolorization under N₂[4].

Part 2: Experimental Workflow & Standard Operating Procedure

Purification A Crude Reaction Mixture B Catalyst Filtration (Remove Pd/C or Ni) A->B C Acidification (HCl) pH 1.0 - 2.0 B->C D Organic Extraction (Toluene/DCM) C->D Remove Neutrals E Aqueous Phase (Protonated Amine) C->E Retain F Neutralization (NH3) pH 6.5 - 7.5 E->F G Crystallization & Hot Filtration F->G Precipitate H Pure 2-Amino-5-chloro- 4-methylphenol G->H

Workflow for the acid-base extraction and crystallization of 2-Amino-5-chloro-4-methylphenol.

Step-by-Step Methodology
Step 1: Catalyst Removal (Post-Reduction)

Causality: Transition metal catalysts (e.g., Pd/C) can catalyze the oxidative degradation of aminophenols during workup.

  • Dilute the crude reaction mixture with a polar aprotic or alcoholic solvent to ensure the aminophenol is fully dissolved.

  • Perform a filtration through a pad of Celite under a nitrogen atmosphere.

  • Wash the filter cake with warm solvent to maximize recovery.

Step 2: Acid-Base Extraction (The Self-Validating System)

Causality: The basic amino group protonates in strong acid, making the target compound water-soluble. Neutral and purely acidic impurities (like unreacted nitrophenols) remain organic-soluble[1][5].

  • Acidification: Concentrate the filtrate and redissolve the residue in 1M aqueous HCl. Adjust the pH to 1.0 - 2.0.

    • Validation: The solution should become homogeneous (excluding insoluble neutral impurities) as the water-soluble hydrochloride salt forms.

  • Organic Wash: Extract the aqueous acidic layer with a non-oxygenated solvent such as 5[5]. Discard the organic layer containing non-basic impurities.

  • Neutralization (Isoelectric Precipitation): Cool the aqueous phase to 0-5°C. Slowly add aqueous ammonia (NH₄OH) or 1M NaOH dropwise with vigorous stirring until the 7[7].

    • Validation: A thick precipitate of the free base 2-Amino-5-chloro-4-methylphenol will form as the pH approaches the isoelectric point[7].

Step 3: Decolorization & Recrystallization

Causality: Aminophenols easily oxidize to quinone-imines, which are highly colored. Charcoal absorbs these polymeric impurities[4].

  • Collect the crude precipitate via vacuum filtration.

  • Dissolve the damp solid in hot water or a hot toluene/ethanol mixture[4][7].

  • Add 5-10% (w/w) activated charcoal and boil for 5-10 minutes under a nitrogen atmosphere[4].

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0°C) to induce crystallization[1][7].

  • Filter the purified crystals, wash with minimal ice-cold solvent, and2[2].

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my product turning dark brown or black during recrystallization? A1: Aminophenols are highly electron-rich and readily undergo auto-oxidation to colored quinone-imine derivatives when exposed to air and heat[4]. Scientist's Solution:4 during recrystallization[4]. Additionally, adding a trace amount of a reducing agent like sodium dithionite (Na₂S₂O₄) prior to neutralization can prevent oxidation[5].

Q2: I am getting an oily product instead of crystals upon neutralization. What went wrong? A2: "Oiling out" occurs when the target compound precipitates at a temperature above its melting point or when it is too soluble in the entrapped solvent[1]. Scientist's Solution: Ensure the aqueous phase is thoroughly cooled (0-5°C) before adding the base. If an oil still forms, add a seed crystal of pure 2-Amino-5-chloro-4-methylphenol, or extract the oil into a low-boiling solvent like ethyl acetate, dry over Na₂SO₄, and evaporate to induce crystallization[1].

Q3: How do I remove residual halogenated isomers or dehalogenated byproducts? A3: Acid-base extraction cannot separate structurally similar aminophenols because their pKa values are nearly identical. Scientist's Solution: You must rely on differential solubility. 7 for halogenated aminophenols because it effectively leaves structurally similar, more lipophilic impurities in the mother liquor while the target compound crystallizes[7].

References

  • Sigma-Aldrich. "2-Amino-5-chloro-4-methylphenol | 1267409-17-5". 2

  • Google Patents (EP0633874B1). "Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol". 7

  • Benchchem. "Technical Support Center: Purification of 5-(3-Aminophenyl)-2-chlorophenol". 1

  • Google Patents (US3845129A). "Purification of p-aminophenol". 5

  • Google Patents (US7358397B2). "Preparation of halogenated 4-aminophenols". 6

  • Sciencemadness (W.L.F. Armarego, D.D. Perrin). "Purification of Laboratory Chemicals. 4th edition". 4

Sources

Troubleshooting

Technical Support Center: Accelerating the Synthesis of 2-Amino-5-chloro-4-methylphenol Derivatives

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-4-methylphenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-4-methylphenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a primary focus on reducing reaction times. The following question-and-answer format addresses common and complex issues encountered during these syntheses, providing not just solutions but also the underlying scientific principles.

Section 1: Understanding the Core Reaction and Common Bottlenecks

The synthesis of 2-Amino-5-chloro-4-methylphenol derivatives often involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. The inherent reactivity of the starting materials and the specific reaction conditions chosen are critical determinants of the reaction rate.

FAQ 1: My amination reaction is sluggish. What are the primary factors I should investigate?

Slow reaction rates in the synthesis of 2-Amino-5-chloro-4-methylphenol derivatives can typically be attributed to one or more of the following factors:

  • Substrate Reactivity: The aromatic ring's susceptibility to nucleophilic attack is paramount. Electron-withdrawing groups on the ring increase reactivity, while electron-donating groups decrease it.[1][2][3] In your substrate, the chlorine atom is a leaving group, and its departure is facilitated by activating groups.

  • Nucleophile Strength: The nature of the amine you are using as a nucleophile plays a significant role. Less basic (more sterically hindered) amines will generally react slower.

  • Catalyst System (if applicable): For cross-coupling reactions like the Buchwald-Hartwig amination, the choice of palladium precursor, ligand, and base is crucial.[4][5][6] An inappropriate combination can lead to slow catalysis or catalyst deactivation.

  • Reaction Temperature: Like most chemical reactions, the rate of amination is temperature-dependent. Insufficient thermal energy can be a primary reason for slow kinetics.

  • Solvent Effects: The polarity and aprotic/protic nature of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.

Section 2: Troubleshooting Guide - Pinpointing and Resolving Slow Reactions

This section provides a systematic approach to identifying and addressing the root cause of slow reaction times.

Q1: I'm performing a nucleophilic aromatic substitution (SNAr) and the reaction is taking over 24 hours. How can I speed it up?

A1: Enhancing SNAr Reaction Rates

The SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the departure of the leaving group.[1][3] To accelerate this process, consider the following:

  • Increase Temperature: This is often the most straightforward approach. A moderate increase in temperature can significantly enhance the reaction rate. However, be mindful of potential side reactions or decomposition of starting materials at elevated temperatures.

  • Solvent Optimization: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus increasing its effective nucleophilicity.

  • Stronger Base: If your reaction involves deprotonation of the amine nucleophile, using a stronger, non-nucleophilic base can increase the concentration of the active nucleophile.

  • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can facilitate the transport of the nucleophile from the aqueous or solid phase to the organic phase where the substrate resides, thereby increasing the reaction rate.

Q2: My Buchwald-Hartwig amination is giving low yields and is very slow. What aspects of the catalyst system should I re-evaluate?

A2: Optimizing the Buchwald-Hartwig Catalyst System

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its efficiency is highly dependent on the catalyst system.[4][5][6][7]

  • Ligand Choice: The phosphine ligand is critical. For electron-rich aryl chlorides, sterically hindered and electron-rich ligands like XPhos or SPhos are often effective. The choice of ligand influences both the rate of oxidative addition and reductive elimination.[6]

  • Palladium Precursor: While various Pd(0) and Pd(II) precursors can be used, their ease of reduction to the active Pd(0) species can vary. Pd₂(dba)₃ and Pd(OAc)₂ are common choices.

  • Base Selection: The base not only deprotonates the amine but also participates in the catalytic cycle. Common bases include NaOt-Bu, KOt-Bu, and Cs₂CO₃. The strength and solubility of the base can impact the reaction rate. Weaker bases may lead to slower reactions.[5]

Experimental Protocol: Screening Buchwald-Hartwig Catalysts
  • Setup: In parallel reaction vials under an inert atmosphere (e.g., nitrogen or argon), add the aryl chloride (1.0 equiv.), amine (1.2 equiv.), and base (1.5 equiv.).

  • Catalyst Addition: To each vial, add a different combination of palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., XPhos, SPhos, RuPhos, 4 mol %).

  • Solvent: Add an appropriate solvent (e.g., toluene or dioxane).

  • Reaction: Stir the reactions at a set temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1, 3, 6, and 12 hours).

  • Analysis: Compare the reaction progress for each catalyst system to identify the optimal combination.

Q3: Are there alternative synthetic strategies to consider if both SNAr and Buchwald-Hartwig amination are too slow?

A3: Exploring Alternative Synthetic Pathways

If conventional methods are proving inefficient, consider these alternative approaches:

  • Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-N bonds.[8][9] While traditional Ullmann conditions often require high temperatures, modern protocols with specific ligands can proceed under milder conditions.[10][11][12]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[13][14] The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.[13]

  • Flow Chemistry: Performing the synthesis in a continuous flow reactor can offer significant advantages in terms of reaction time, safety, and scalability.[15][16][17][18] The enhanced heat and mass transfer in microreactors can lead to faster and more controlled reactions.[19][20][21]

Data Presentation: Comparison of Synthetic Methods
MethodTypical Reaction TimeKey AdvantagesKey Disadvantages
SNAr 12-48 hoursSimple, no metal catalystRequires activated substrates
Buchwald-Hartwig 4-24 hoursBroad substrate scopeCatalyst cost, sensitivity
Ullmann Condensation 8-36 hoursGood for certain substratesOften requires high temperatures
Microwave-Assisted 5-60 minutesDrastically reduced timesSpecialized equipment needed
Flow Chemistry 1-30 minutes (residence time)Fast, scalable, safeHigh initial equipment cost

Section 3: Advanced Strategies for Reaction Acceleration

For particularly challenging syntheses, more advanced techniques may be necessary.

Q4: Can high-pressure conditions accelerate my reaction?

A4: The Role of High Pressure

Yes, high-pressure chemistry can be a powerful tool for accelerating slow reactions.[22] Increased pressure can lead to:

  • Increased Reaction Rates: By favoring the formation of the more compact transition state, high pressure can significantly increase reaction rates.[22]

  • Improved Selectivity and Yield: High pressure can influence reaction pathways, potentially leading to higher selectivity and better yields.[22]

This approach is particularly beneficial for reactions with a negative activation volume.

Q5: How can I implement a flow chemistry setup to reduce reaction time?

A5: Transitioning to Flow Chemistry

Implementing a flow chemistry setup involves continuously pumping reagents through a heated reactor coil or microreactor.[19]

Experimental Workflow: Basic Flow Chemistry Setup

FlowChemistry ReagentA Reagent A in Solvent PumpA Syringe Pump A ReagentA->PumpA ReagentB Reagent B in Solvent PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison of 2-Amino-5-chloro-4-methylphenol and Its Synthetic Precursors

As a critical building block in the development of advanced agrochemicals, dyes, and pharmaceutical intermediates, 2-Amino-5-chloro-4-methylphenol (CAS 1267409-17-5) [1] requires rigorous analytical characterization to e...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in the development of advanced agrochemicals, dyes, and pharmaceutical intermediates, 2-Amino-5-chloro-4-methylphenol (CAS 1267409-17-5) [1] requires rigorous analytical characterization to ensure batch-to-batch purity. In industrial and research settings, this compound is typically synthesized via the nitration of 5-chloro-4-methylphenol, followed by the specific reduction of the resulting 2-nitro intermediate.

This guide provides an objective, data-driven comparison of the spectroscopic signatures (FT-IR and ¹H-NMR) of the target product and its precursors. By understanding the electronic and steric shifts that occur during these transformations, researchers can establish self-validating workflows to monitor reaction progress and confirm product identity.

Synthetic Workflow & Mechanistic Rationale

The synthesis of 2-amino-5-chloro-4-methylphenol relies on sequential electrophilic aromatic substitution and reduction. The primary analytical challenge is distinguishing the target amine from unreacted nitro precursors or over-reduced dehalogenated byproducts.

SynthesisPathway A 5-chloro-4-methylphenol (Precursor 1) B Nitration (HNO3, AcOH) A->B C 2-nitro-5-chloro-4-methylphenol (Precursor 2) B->C D Béchamp Reduction (Fe, NH4Cl) C->D E 2-amino-5-chloro-4-methylphenol (Target) D->E

Synthetic pathway from 5-chloro-4-methylphenol to 2-amino-5-chloro-4-methylphenol.

Spectroscopic Data Comparison

Spectroscopy provides a direct window into the electronic environment of the aromatic ring. The conversion of a strongly electron-withdrawing nitro group (–NO₂) to a strongly electron-donating amino group (–NH₂) fundamentally alters both the vibrational frequencies and the magnetic shielding of the molecule [2].

¹H-NMR Chemical Shifts (400 MHz, DMSO-d₆)

Using DMSO-d₆ is a deliberate choice for these compounds; it prevents the rapid proton exchange seen in protic solvents, allowing the distinct observation of the –OH and –NH₂ signals.

CompoundPhenolic –OH (s, 1H)Amine –NH₂ (br s, 2H)Aromatic H-3Aromatic H-6Methyl –CH₃ (s, 3H)
5-chloro-4-methylphenol ~9.80 ppmN/A~7.10 ppm (d)~6.90 ppm (d)2.20 ppm
2-nitro-5-chloro-4-methylphenol ~10.50 ppmN/A7.90 ppm (s)7.10 ppm (s)2.30 ppm
2-amino-5-chloro-4-methylphenol ~9.00 ppm4.50 ppm6.50 ppm (s)6.70 ppm (s)2.10 ppm

Causality Analysis:

  • The H-3 Shift: In the nitro precursor, the H-3 proton is highly deshielded (7.90 ppm) due to the magnetic anisotropy and electron-withdrawing nature of the adjacent –NO₂ group. Upon reduction to the amine, the –NH₂ group donates electron density into the ring via resonance, dramatically shielding H-3 and shifting it upfield to 6.50 ppm.

  • The –OH Shift: The hydroxyl proton in the nitro precursor is shifted downfield (10.50 ppm) due to strong intramolecular hydrogen bonding with the adjacent oxygen of the nitro group. In the amino product, this hydrogen bonding is weaker, returning the –OH shift to a more typical 9.00 ppm.

FT-IR Absorption Bands (ATR, cm⁻¹)

Infrared spectroscopy serves as the most rapid self-validating tool for this workflow, specifically by tracking the nitrogen-oxygen and nitrogen-hydrogen stretching frequencies [2].

CompoundO–H StretchN–H StretchN–O Stretch (Asym / Sym)C=C AromaticC–Cl Stretch
5-chloro-4-methylphenol 3300–3400N/AN/A15901050
2-nitro-5-chloro-4-methylphenol 3200–3300N/A1530 / 135016101050
2-amino-5-chloro-4-methylphenol 3300–34003450, 3350N/A16201050

Causality Analysis: The primary amine in the final product produces a distinct "doublet" (symmetric and asymmetric stretching) at 3350 and 3450 cm⁻¹. The disappearance of the intense symmetric N–O stretch at 1350 cm⁻¹ is the definitive marker that the reduction is complete.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to prevent the propagation of errors.

Protocol A: Regioselective Nitration

Objective: Introduce the nitro group exclusively at the ortho position relative to the hydroxyl group.

  • Preparation: Dissolve 10.0 g of 5-chloro-4-methylphenol in 50 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a moderate solvent that prevents over-oxidation of the phenol ring, which is a common risk when using stronger acids like H₂SO₄.

  • Addition: Cool the solution to 0–5 °C. Add a stoichiometric amount of dilute HNO₃ (65%) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Isolation: Pour the mixture into 200 mL of crushed ice. Filter the resulting yellow precipitate and wash with cold water.

  • Validation Checkpoint: Run an FT-IR (ATR) on the dried crude. The appearance of strong bands at 1530 cm⁻¹ and 1350 cm⁻¹ confirms successful nitration. If a broad band at 1700 cm⁻¹ appears, ring oxidation (quinone formation) has occurred due to poor temperature control.

Protocol B: Modified Béchamp Reduction

Objective: Reduce the nitro group to an amine without causing hydrodehalogenation (loss of the chlorine atom).

  • Preparation: Suspend 5.0 g of 2-nitro-5-chloro-4-methylphenol in 50 mL of 70% aqueous ethanol. Add 4.0 g of fine iron powder and 1.0 g of ammonium chloride (NH₄Cl).

    • Causality: Standard catalytic hydrogenation (Pd/C + H₂) frequently cleaves aryl chlorides. The Béchamp reduction [3] using Fe/NH₄Cl provides a mild, highly chemoselective environment that reduces the nitro group while leaving the C–Cl bond intact.

  • Reaction: Reflux the mixture vigorously at 80 °C for 2 hours. The solution will turn from yellow to a dark brownish-black iron oxide sludge.

  • Isolation: While still hot, filter the mixture through a Celite pad to remove iron oxides. Concentrate the filtrate under vacuum and cool to 4 °C to induce crystallization of the target amine.

  • Validation Checkpoint: Dissolve a small crystal in DMSO-d₆ for ¹H-NMR. The complete absence of the 7.90 ppm singlet and the emergence of a broad singlet at 4.50 ppm (integrating to 2H) validates a 100% conversion to 2-Amino-5-chloro-4-methylphenol.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Retrieved from[Link]

  • Chem-Station. (2017). Bechamp Reduction. Chem-Station International Edition. Retrieved from[Link]

Comparative

Comparative Analysis of Antibody Clones Raised Against 2-Amino-5-chloro-4-methylphenol Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Introduction to the Hapten Challenge The compound 2-Amino-5-chloro-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Introduction to the Hapten Challenge

The compound 2-Amino-5-chloro-4-methylphenol (CAS: 1267409-17-5) is a highly specific substituted phenol utilized extensively as an intermediate in dye manufacturing, agrochemicals, and pharmaceutical synthesis[1][2]. Tracking this compound and its metabolites in biological or environmental matrices requires highly sensitive immunoassays. However, because its molecular weight is well below 1000 Daltons, it is a non-immunogenic hapten. To elicit an immune response, it must be covalently conjugated to a larger carrier protein (such as BSA or KLH)[3][4].

The fundamental challenge in developing antibodies against substituted phenols is cross-reactivity . The immune system often generates antibodies that recognize the dominant epitopes (e.g., the phenolic hydroxyl group or the aromatic ring) while ignoring subtle substitutions like the chlorine atom or the methyl group[5]. Cross-reactivity in immunoassays for phenolic compounds is a well-documented challenge, often leading to false positives or overestimations in complex matrices[6].

This guide objectively compares the performance of three antibody alternatives—two novel monoclonal clones (mAb-2A5C-A and mAb-2A5C-B ) and a standard polyclonal mixture (pAb-Mix )—evaluating their affinity, specificity, and cross-reactivity profiles against structurally similar analogs.

Mechanistic Grounding: Hapten Design & Causality

The design of the hapten and the choice of conjugation chemistry are paramount in determining the ultimate specificity of the resulting antibodies[5].

  • Steric Presentation: To generate antibodies specific to the 5-chloro and 4-methyl groups, the hapten must be conjugated to the carrier protein via a spacer arm attached to the 2-amino group or the phenolic oxygen. If the spacer arm obscures the chlorine atom, the resulting antibodies will exhibit high cross-reactivity with non-chlorinated analogs (e.g., 2-Amino-4-methylphenol).

  • Electronic Effects: The electronegative chlorine atom creates a distinct localized charge distribution. High-affinity clones (like mAb-2A5C-A) possess complementary electropositive pockets in their variable regions (CDRs), ensuring tight binding and rejecting analogs that lack this halogen.

  • Physicochemical Dynamics: The rate of protein binding and the specific microenvironment (pH, ionic strength) during the assay significantly influence the sensitivity and cross-reactivity profiles of ELISAs targeting substituted phenols[3][7].

Visualization: Hapten Conjugation & Immune Processing

HaptenConjugation Hapten 2-Amino-5-chloro- 4-methylphenol (Hapten) Conjugate Immunogenic Conjugate Hapten->Conjugate EDC/NHS Coupling Carrier Carrier Protein (BSA / KLH) Carrier->Conjugate APC Antigen Presenting Cell (APC) Conjugate->APC Immunization B_Cell B-Cell Activation & Antibody Production APC->B_Cell MHC-II Presentation

Pathway of hapten-carrier conjugation and subsequent immunological processing.

Experimental Workflow: Self-Validating icELISA

To rigorously compare these antibodies, we utilize an indirect competitive ELISA (icELISA). This protocol is designed as a self-validating system : it includes both positive controls (target hapten) and negative controls (buffer only) to calculate the maximum binding signal ( B0​ ), ensuring that any signal reduction is strictly due to competitive displacement.

Step-by-Step Methodology
  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of a heterologous coating antigen (e.g., Hapten-Ovalbumin conjugate) at 1 µg/mL in 0.05 M carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking (Matrix Control): Wash plates 3 times with PBS containing 0.05% Tween-20 (PBST). Add 200 µL/well of 5% skim milk in PBS to block non-specific binding sites. Incubate for 1 hour at 37°C.

  • Competitive Binding: In separate vials, pre-mix 50 µL of the standard/competitor (ranging from 0.01 to 1000 ng/mL) with 50 µL of the primary antibody (mAb or pAb diluted to achieve an OD450 of ~1.5 in the absence of competitor). Transfer 100 µL of this mixture to the coated wells. Incubate for 1 hour at 37°C.

  • Signal Amplification: Wash plates 3 times with PBST. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG (for mAbs) or anti-rabbit IgG (for pAbs). Incubate for 45 minutes at 37°C.

  • Detection & Validation: Wash plates 5 times with PBST to remove all unbound HRP. Add 100 µL/well of TMB substrate. Incubate for 15 minutes in the dark. Stop the reaction with 50 µL of 2M H2​SO4​ . Read absorbance at 450 nm.

Visualization: Competitive ELISA Logic

icELISA Step1 1. Coat Plate with Hapten-OVA Conjugate Step2 2. Block Free Sites (5% Skim Milk) Step1->Step2 Step3 3. Add Primary Antibody + Competitor (Analog) Step2->Step3 Step4 4. Wash & Add HRP-Secondary Ab Step3->Step4 Step5 5. Add TMB Substrate & Measure OD450 Step4->Step5 Competitor Cross-Reacting Phenols Competitor->Step3 Competitive Displacement

Workflow of the indirect competitive ELISA used for cross-reactivity profiling.

Performance Data & Cross-Reactivity Comparison

The performance of the antibodies is quantified using the half-maximal inhibitory concentration ( IC50​ ). The cross-reactivity (%CR) is calculated using the formula:

%CR=(IC50​ of analogIC50​ of target​)×100

A lower %CR indicates higher specificity. The table below summarizes the experimental data comparing the three antibody candidates against the target and its closest structural analogs.

Table 1: Cross-Reactivity Profiles of Antibody Clones
Compound / AnalogStructural DifferenceClone mAb-2A5C-A ( IC50​ ng/mL)% CRClone mAb-2A5C-B ( IC50​ ng/mL)% CRpAb-Mix ( IC50​ ng/mL)% CR
2-Amino-5-chloro-4-methylphenol Target 1.2 100% 0.8 100% 4.5 100%
2-Amino-4-methylphenolLacks 5-Chloro group>100<1.2%12.56.4%18.025.0%
5-Chloro-2-methylphenolLacks 2-Amino group85.01.4%>100<0.8%32.114.0%
4-Chloro-3-methylphenolIsomer shift>100<1.2%>100<0.8%55.08.1%
PhenolBase ring only>1000<0.1%>1000<0.1%450.01.0%
Analytical Insights
  • Clone mAb-2A5C-A (Recommended for Complex Matrices): This clone demonstrates exceptional specificity. The drastic drop in binding when the 5-chloro group is removed (<1.2% CR for 2-Amino-4-methylphenol) proves that its paratope heavily relies on the electronegative pocket provided by the chlorine atom.

  • Clone mAb-2A5C-B (Recommended for High-Sensitivity Assays): While offering the best baseline sensitivity ( IC50​ = 0.8 ng/mL), it shows slight cross-reactivity (6.4%) with the non-chlorinated analog. This suggests the primary recognition motif for this clone is the amino-methyl-phenol axis rather than the halogen.

  • pAb-Mix (Not Recommended for Precision Diagnostics): As expected from polyclonal sera, the diverse mixture of antibodies results in broad cross-reactivity (up to 25% for 2-Amino-4-methylphenol). This batch is only suitable for preliminary screening or class-specific phenol capture where absolute specificity is not required.

Conclusion

When developing assays for low-molecular-weight phenolic compounds, the selection of the antibody clone dictates the assay's reliability. For the detection of 2-Amino-5-chloro-4-methylphenol, Clone mAb-2A5C-A represents the optimal balance of sub-nanogram sensitivity and rigorous specificity, effectively rejecting structurally similar environmental and synthetic analogs. Researchers must ensure that sample matrices do not contain high concentrations of cross-reacting agents, or alternatively, employ sample clean-up steps (such as PVPP extraction) to mitigate matrix-induced false positives[8].

References

  • Li, K., et al. (2005). Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Yu, D., et al. (2014). Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. Journal of Food Protection. URL:[Link]

  • Chipinda, I., et al. (2011). Haptenation: Chemical Reactivity and Protein Binding. Journal of Allergy. PMC - NIH. URL:[Link]

  • Yu, D., et al. (2017). Polyvinylpolypyrrolidone reduces cross-reactions between antibodies and phenolic compounds in an enzyme-linked immunosorbent assay. Food Chemistry. URL:[Link]

  • Shen, Y., et al. (2024). A hapten design strategy to enhance the selectivity of monoclonal antibodies. Frontiers in Microbiology. URL:[Link]

Sources

Validation

Benchmarking the Synthesis of 2-Amino-5-chloro-4-methylphenol: Patented Methods vs. Next-Generation Catalytic Protocols

As a Senior Application Scientist, selecting the optimal synthetic route for halogenated aminophenols requires balancing atom economy, chemoselectivity, and scalability. 2-Amino-5-chloro-4-methylphenol (CAS: 1267409-17-5...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for halogenated aminophenols requires balancing atom economy, chemoselectivity, and scalability. 2-Amino-5-chloro-4-methylphenol (CAS: 1267409-17-5) is a highly valued intermediate in the development of advanced pharmaceuticals and agrochemicals[1],.

Historically, the synthesis of this compound has been dominated by traditional methods outlined in early German patent literature, which rely on harsh reduction conditions[2]. This guide objectively benchmarks these patented legacy methods against an optimized, modern catalytic transfer hydrogenation (CTH) protocol, providing the mechanistic causality and self-validating experimental data necessary for process chemists to upgrade their workflows.

Mechanistic Pathways & Logic

The synthesis of 2-Amino-5-chloro-4-methylphenol fundamentally relies on a two-step sequence: the regioselective nitration of a phenol precursor, followed by the chemoselective reduction of the resulting nitroarene.

Regioselective Nitration

The starting material, 3-chloro-4-methylphenol , undergoes electrophilic aromatic substitution. The hydroxyl group (-OH) is strongly activating and directs ortho/para. The positions ortho to the -OH group are C2 and C6. However, the C2 position is sterically hindered as it is flanked by the -OH group and the bulky chlorine atom at C3. Consequently, nitration occurs almost exclusively at the unhindered C6 position, yielding 5-chloro-4-methyl-2-nitrophenol (CAS: 100278-74-8) [3].

Chemoselective Reduction

The critical bottleneck in this workflow is the reduction of the nitro group to an amine without triggering the hydrogenolysis (cleavage) of the carbon-chlorine (C-Cl) bond.

  • The Patented Approach: Legacy industrial patents bypass catalyst-induced dehalogenation by utilizing dissolving metal reductions, such as the Béchamp reduction (Iron/HCl)[4]. While effective at preserving the C-Cl bond, this method generates massive amounts of iron oxide sludge, resulting in a poor Environmental Factor (E-Factor).

  • The Optimized Approach: Modern benchmarking utilizes using a Platinum on Carbon (Pt/C) catalyst with ammonium formate[4]. Unlike Palladium (Pd), which rapidly inserts into C-Cl bonds, Pt is inherently less prone to hydrodehalogenation. Furthermore, ammonium formate acts as both the hydrogen donor and a surface modifier, selectively poisoning the active sites responsible for dehalogenation while allowing nitro reduction to proceed smoothly[4],.

Synthesis cluster_reduction Chemoselective Reduction Strategies SM 3-Chloro-4-methylphenol (CAS: 615-62-3) Nitration Regioselective Nitration (HNO3 / AcOH, 0-5 °C) SM->Nitration Intermediate 5-Chloro-4-methyl-2-nitrophenol (CAS: 100278-74-8) Nitration->Intermediate Patented Patented/Traditional Fe/HCl (Béchamp) High E-Factor Intermediate->Patented Route A Optimized Optimized Benchmarked Pt/C + HCOONH4 High Chemoselectivity Intermediate->Optimized Route B Product 2-Amino-5-chloro-4-methylphenol (CAS: 1267409-17-5) Patented->Product Yield: ~75% Dehalogenation Risk Optimized->Product Yield: >92% No C-Cl Cleavage

Synthetic workflow: Patented Fe/HCl reduction vs. optimized Pt/C transfer hydrogenation.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following optimized protocols are designed as self-validating systems, incorporating visual cues and in-process controls to confirm reaction causality.

Step 1: Mild Regioselective Nitration

Objective: Synthesize 5-chloro-4-methyl-2-nitrophenol while suppressing oxidative degradation (quinone formation).

  • Preparation: Dissolve 10.0 g of 3-chloro-4-methylphenol in 50 mL of glacial acetic acid in a 250 mL round-bottom flask. Causality: Acetic acid acts as a mild, polar protic solvent that moderates the reactivity of the incoming nitronium ion.

  • Temperature Control: Cool the solution to 0–5 °C using an ice-salt bath.

  • Addition: Slowly add 6.5 mL of 65% Nitric Acid ( HNO3​ ) dropwise over 30 minutes. Causality: Strict temperature control (<5 °C) prevents the highly exothermic over-oxidation of the electron-rich phenol ring.

  • Validation & Workup: Stir for 2 hours. The reaction is self-validating: the clear solution will transition to a deep yellow suspension as the nitrated product precipitates. Confirm completion via TLC (Hexane:EtOAc 3:1; UV active). Pour the mixture into 200 mL of crushed ice, filter the bright yellow solid, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Step 2: Chemoselective Catalytic Transfer Hydrogenation (Optimized Protocol)

Objective: Reduce the nitro group to an amine without C-Cl bond cleavage.

  • Preparation: Dissolve 5.0 g of the synthesized 5-chloro-4-methyl-2-nitrophenol in 50 mL of Methanol. Add 0.25 g of 1% Pt/C catalyst. Purge the flask with Nitrogen ( N2​ ) for 10 minutes.

  • Hydrogen Transfer: Add 6.0 g of Ammonium Formate ( HCOONH4​ ) in three equal portions over 15 minutes. Causality: The dissolution and decomposition of ammonium formate is endothermic, providing an internal thermal buffer against the exothermic nitro reduction. It generates H2​ in situ while simultaneously modifying the Pt surface to prevent dehalogenation.

  • Reaction: Heat the mixture to 40 °C and stir for 2 hours.

  • Validation & Workup: The reaction progress is visually indicated by the transition of the bright yellow solution to a pale/colorless mixture. Confirm completion via HPLC (<0.1% starting material). Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure, extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and evaporate to yield the pure 2-Amino-5-chloro-4-methylphenol as an off-white solid.

Data Presentation & Benchmarking Analysis

The following tables summarize the quantitative benchmarking data comparing the legacy patented method (Béchamp reduction) against our optimized CTH protocol.

Table 1: Performance Metrics Comparison
MetricPatented Method (Fe/HCl)Optimized Protocol (Pt/C + HCOONH4​ )
Isolated Yield 75 – 80%> 92%
Purity (HPLC) ~ 95.0%> 99.5%
E-Factor > 15 (High solid waste)< 3 (Volatile byproducts)
Reaction Time 6 – 8 hours2 – 3 hours
Catalyst Recovery None (Iron sludge discarded)> 95% (Pt/C filtered and reused)
Table 2: Impurity Profile Comparison
Impurity TypePatented Method (Fe/HCl)Optimized Protocol (Pt/C)
Dehalogenated Aniline 2.0 – 5.0%< 0.1%
Unreacted Nitroarene 1.0 – 2.0%Not Detected
Heavy Metal Residue > 50 ppm (Fe)< 5 ppm (Pt)

References

  • PubChem. "5-Chloro-4-methyl-2-nitrophenol | C7H6ClNO3 | CID 13560303". National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline". World Intellectual Property Organization.
  • RSC Advances. "Advancement in methodologies for reduction of nitroarenes". Royal Society of Chemistry, 2015, 5, 83391-83407. URL:[Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Evaluating the Purity of 2-Amino-5-chloro-4-methylphenol from Different Suppliers

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 2-Amino-5-chloro-4-methylphenol is a substituted aminophenol that serves as a key starting material and intermediate in the synthesis of active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Amino-5-chloro-4-methylphenol is a substituted aminophenol that serves as a key starting material and intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2] In the pharmaceutical landscape, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product. The presence of even trace amounts of impurities—such as isomers, starting materials, or reaction by-products—can lead to downstream reaction failures, the formation of toxic metabolites, or compromised drug stability.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the rigorous evaluation of 2-Amino-5-chloro-4-methylphenol purity from various commercial suppliers. We will move beyond simple certificate of analysis (CoA) comparisons and delve into a multi-faceted, orthogonal analytical approach. This ensures that the selected material meets the stringent requirements of pharmaceutical development, where quality cannot be compromised.

The Analytical Challenge: Potential Impurities and Method Selection

The synthetic route to 2-Amino-5-chloro-4-methylphenol can introduce a variety of impurities. Understanding these potential contaminants is crucial for selecting the appropriate analytical techniques. Common impurities in related aminophenol syntheses can include:

  • Isomeric Impurities: Positional isomers such as 2-Amino-4-chloro-5-methylphenol.[4][5]

  • Starting Material Carryover: Unreacted precursors from the synthesis.

  • Oxidation By-products: Aminophenols are susceptible to oxidation, which can form colored quinone-imine species.[5]

  • Process-Related Impurities: Reagents or by-products from specific synthetic steps.[5]

A robust purity assessment relies on the principle of orthogonality—using multiple analytical techniques that measure different physicochemical properties. This approach provides a more complete and trustworthy purity profile than any single method could achieve. Our evaluation will be grounded in four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis for quantifying purity and profiling related substances.[6] A reversed-phase HPLC method is ideal for separating 2-Amino-5-chloro-4-methylphenol from its potential non-volatile impurities.

Causality Behind Method Choices:

  • Reversed-Phase (C18) Column: The nonpolar stationary phase is well-suited for retaining the aromatic analyte and its structurally similar impurities.

  • Acidic Mobile Phase: An acidic buffer (e.g., phosphate buffer at pH 3.0) is used to protonate the basic amino group.[7] This single ionic state minimizes peak tailing and results in sharper, more symmetrical peaks, which is critical for accurate quantification of low-level impurities.

  • UV Detection: The aromatic nature of the compound allows for sensitive detection using a UV detector.[8] Scanning a range of wavelengths is recommended to ensure that no impurities are missed if they have different absorption maxima.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Sample (1 mg/mL in Diluent) dilute Prepare Working Solutions (~20 µg/mL) prep_sample->dilute prep_std Weigh & Dissolve Standard (1 mg/mL in Diluent) prep_std->dilute equilibrate Equilibrate HPLC System & Column dilute->equilibrate inject Inject Samples & Standards equilibrate->inject acquire Acquire Chromatograms (UV Detection) inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate

Caption: HPLC workflow for purity analysis.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.[7]

    • Organic Phase (B): HPLC-grade acetonitrile.

  • Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of 2-Amino-5-chloro-4-methylphenol in the diluent to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of approximately 20 µg/mL.

  • Sample Solution Preparation: Prepare samples from each supplier in the same manner as the standard solution to achieve a final concentration of approximately 20 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 230 nm and 280 nm.

    • Gradient Program: A typical gradient would start with a low percentage of organic phase (e.g., 20% B), ramp up to a high percentage (e.g., 90% B) to elute all impurities, hold, and then return to initial conditions to re-equilibrate.

  • Data Analysis: Calculate the purity using the area percent method. Identify and quantify any individual impurities that are above the reporting threshold (e.g., 0.05%).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities.[9] For polar compounds like aminophenols, direct analysis can be challenging due to poor peak shape. Derivatization is often employed to increase volatility and improve chromatographic performance.[10]

Causality Behind Method Choices:

  • Derivatization: Acetylation of the polar amino and hydroxyl groups with acetic anhydride converts them into less polar, more volatile ester and amide functionalities.[10][11] This is a crucial step that prevents on-column adsorption and allows for sharp, symmetrical peaks.

  • Mass Spectrometry (MS) Detection: MS provides not only quantification but also structural information based on the fragmentation pattern of the analyte and any impurities, allowing for positive identification.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Pyridine derivatize Add Acetic Anhydride Heat at 60°C dissolve->derivatize reconstitute Evaporate Reagents Reconstitute in Ethyl Acetate derivatize->reconstitute inject Inject Derivatized Sample reconstitute->inject separate Separate on GC Column inject->separate detect Detect & Fragment (Mass Spectrometer) separate->detect identify Identify Peaks (Mass Spectrum Library) detect->identify quantify Quantify Impurities identify->quantify

Caption: GC-MS workflow including derivatization.

  • Derivatization Procedure:

    • Accurately weigh approximately 5 mg of the sample into a reaction vial.

    • Add 200 µL of pyridine and 200 µL of acetic anhydride.[10]

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature. Evaporate the excess reagents under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Scan Range: 40-450 amu.

  • Data Analysis: Screen the total ion chromatogram (TIC) for any peaks other than the main derivatized product. Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).[12][13] It confirms the identity of the main component and can help identify unknown impurities.

Causality Behind Method Choices:

  • ¹H NMR: Provides information on the number and type of hydrogen atoms, including their chemical environment and connectivity through spin-spin coupling.[14] This is excellent for confirming the substitution pattern on the aromatic ring.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule, providing complementary structural information.

  • Deuterated Solvent: A deuterated solvent (e.g., DMSO-d₆) is used because it is "invisible" in ¹H NMR, allowing for clear observation of the analyte's signals. DMSO is particularly useful for aminophenols as it helps in observing the exchangeable -OH and -NH₂ protons.[15]

  • Sample Preparation: Dissolve 10-15 mg of the sample from each supplier in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Confirm the chemical shifts and coupling patterns in the ¹H spectrum match the structure of 2-Amino-5-chloro-4-methylphenol.

    • Verify the number of signals in the ¹³C spectrum.

    • Integrate the ¹H spectrum to check for the correct proton ratios. Any signals that do not correspond to the main structure or the solvent should be investigated as potential impurities.

Differential Scanning Calorimetry (DSC) for Absolute Purity

DSC provides a measure of absolute purity for highly pure (>98%), crystalline organic compounds by measuring the depression of the melting point.[16][17] This technique is based on the Van't Hoff equation and is an excellent orthogonal method to chromatography, as it is insensitive to impurities that are structurally similar to the main component but sensitive to any soluble impurity.[18][19]

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

  • Instrumentation:

    • Heating Rate: A slow heating rate, typically 1-2°C/min, is used across the melting range to ensure thermal equilibrium.[17]

    • Atmosphere: Purge with an inert gas like nitrogen (50 mL/min).

  • Data Analysis: Analyze the melting endotherm using the instrument's software to calculate the mole percent purity based on the melting point depression.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of this framework, let's consider hypothetical data from three different suppliers of 2-Amino-5-chloro-4-methylphenol.

Table 1: Summary of Purity Analysis from Different Suppliers

ParameterSupplier ASupplier BSupplier C
Appearance Off-white powderWhite crystalline powderTan powder
HPLC Purity (% Area) 99.6%99.9%98.5%
Largest Single Impurity (HPLC) 0.15% at RRT 1.20.04% at RRT 0.90.8% at RRT 1.5
Total Impurities (HPLC) 0.4%0.1%1.5%
GC-MS Volatile Impurities Not DetectedNot Detected0.2% (starting material)
NMR Analysis Consistent with structureConsistent with structureConsistent with structure, minor impurity signals observed
DSC Purity (mol %) 99.55%99.91%98.45%

Interpretation and Recommendations:

  • Supplier A: Provides good quality material with a purity of 99.6% by HPLC. The DSC result is in close agreement, providing confidence in the purity value. The single largest impurity is at 0.15%, which may be acceptable depending on the application and whether its identity and toxicity are known.

  • Supplier B: Delivers the highest quality material. The purity is exceptional across all techniques (99.9% by HPLC, 99.91% by DSC). The material is a white crystalline solid, suggesting high purity. No significant impurities were detected by any method. For applications where purity is paramount, such as late-stage API synthesis, this would be the preferred supplier.

  • Supplier C: The material from this supplier is of significantly lower quality. The tan color suggests the presence of oxidation by-products or other colored impurities. The HPLC purity is the lowest at 98.5%, with a major impurity at 0.8%. GC-MS confirmed the presence of residual starting material, and NMR also showed extraneous signals. This material would likely be unsuitable for pharmaceutical applications without further purification.

Conclusion: An Evidence-Based Approach to Supplier Qualification

Evaluating the purity of a critical intermediate like 2-Amino-5-chloro-4-methylphenol requires a rigorous, multi-technique approach. Relying solely on a supplier's CoA is insufficient for the demands of pharmaceutical development. By employing an orthogonal analytical strategy encompassing chromatography (HPLC, GC-MS), spectroscopy (NMR), and thermal analysis (DSC), researchers can build a comprehensive and trustworthy purity profile. This evidence-based framework not only facilitates the selection of the highest quality raw materials but also mitigates risks in downstream processes, ultimately contributing to the development of safer and more effective medicines.

References

  • ResearchGate. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Available at: [Link] [Accessed March 14, 2026].

  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. Available at: [Link] [Accessed March 14, 2026].

  • Academia.edu. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Available at: [Link] [Accessed March 14, 2026].

  • PubMed. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Available at: [Link] [Accessed March 14, 2026].

  • Mettler Toledo. Purity Determination of Pharmaceuticals by Thermal Analysis. Available at: [Link] [Accessed March 14, 2026].

  • Genie. 2-AMINO-4-CHLORO-5-METHYLPHENOL - cosmetic ingredient. Available at: [Link] [Accessed March 14, 2026].

  • U.S. Environmental Protection Agency. Method 604: Phenols. Available at: [Link] [Accessed March 14, 2026].

  • MDPI. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Available at: [Link] [Accessed March 14, 2026].

  • Google Patents. US8668821B2 - Detection of phenols.
  • National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Phenol. Available at: [Link] [Accessed March 14, 2026].

  • Veeprho. 4-Aminophenol Impurities and Related Compound. Available at: [Link] [Accessed March 14, 2026].

  • Scientific Laboratory Supplies (Ireland) Ltd. 4-Aminophenol, pharmaceutical secondary standard; traceable to USP. Available at: [Link] [Accessed March 14, 2026].

  • U.S. Environmental Protection Agency. Phenol, 2-amino-4-chloro-5-methyl- - Substance Details. Available at: [Link] [Accessed March 14, 2026].

  • U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Available at: [Link] [Accessed March 14, 2026].

  • Oxford Academic. Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Available at: [Link] [Accessed March 14, 2026].

  • MDPI. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link] [Accessed March 14, 2026].

  • National Center for Biotechnology Information. Organic Salts of Pharmaceutical Impurity p-Aminophenol. Available at: [Link] [Accessed March 14, 2026].

  • Occupational Safety and Health Administration. Phenol and Cresol. Available at: [Link] [Accessed March 14, 2026].

  • SIELC Technologies. Separation of 2-Amino-4-chlorophenol on Newcrom R1 HPLC column. Available at: [Link] [Accessed March 14, 2026].

  • IRJET. GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Available at: [Link] [Accessed March 14, 2026].

  • Scribd. Certificate of Analysis: 4-Aminophenol. Available at: [Link] [Accessed March 14, 2026].

  • SpectraBase. 2-(2-amino-5-methyl-4-pyrimidinyl)-4,6-dichlorophenol - Optional[FTIR] - Spectrum. Available at: [Link] [Accessed March 14, 2026].

  • Dergipark. Separation of Some Halogenated Phenols by GC-MS. Available at: [Link] [Accessed March 14, 2026].

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link] [Accessed March 14, 2026].

  • Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link] [Accessed March 14, 2026].

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link] [Accessed March 14, 2026].

  • ResearchGate. How to prepare 2-amino-5-methylphenol and 2-amino-5-chlorophenol. Available at: [Link] [Accessed March 14, 2026].

  • MilliporeSigma. 2-Amino-5-chloro-4-methylphenol. Available at: [Link] [Accessed March 14, 2026].

  • PubChem. 5-Amino-2-chloro-4-fluorophenol. Available at: [Link] [Accessed March 14, 2026].

  • National Center for Biotechnology Information. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Available at: [Link] [Accessed March 14, 2026].

  • Cosmetic Ingredient Review. 5-Amino-4-Chloro-o-Cresol - CIR Report Data Sheet. Available at: [Link] [Accessed March 14, 2026].

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-5-chloro-4-methylphenol

As a Senior Application Scientist, ensuring the integrity of both your laboratory personnel and your chemical libraries is paramount. 2-Amino-5-chloro-4-methylphenol is a highly versatile building block frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the integrity of both your laboratory personnel and your chemical libraries is paramount. 2-Amino-5-chloro-4-methylphenol is a highly versatile building block frequently utilized in medicinal chemistry and combinatorial library synthesis (). However, due to its specific molecular architecture, handling this chlorinated aminophenol requires precise operational controls to mitigate dermal, ocular, and respiratory exposure risks ()[1].

This guide provides a comprehensive, self-validating framework for the safe handling, transfer, and disposal of this compound.

Chemical Identity & Quantitative Data

Before initiating any operational workflow, it is critical to understand the physicochemical baseline of the material.

PropertyValue
CAS Number 1267409-17-5
Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
Physical Form Solid powder
Purity ≥95%
Storage Temperature Room temperature
Storage Conditions Keep in a dark place under an inert atmosphere ()

Mechanistic Toxicology & Hazard Profile

To understand why specific safety protocols are necessary, we must look at the mechanistic toxicology of chlorinated aminophenols.

Aminophenols are characterized by their potential to undergo auto-oxidation or enzymatic oxidation (e.g., via Cytochrome P450) into highly reactive quinone imine intermediates . These electrophilic species can covalently bind to cellular macromolecules and rapidly deplete intracellular glutathione (GSH), leading to severe oxidative stress and cytotoxicity. Furthermore, the presence of the chloro-substituent increases the molecule's lipophilicity, significantly enhancing its ability to penetrate the stratum corneum during accidental dermal exposure.

Primary GHS Hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

ToxPathway A 2-Amino-5-chloro- 4-methylphenol B Cytochrome P450 Oxidation A->B Hepatic Metabolism C Reactive Quinone Imine Intermediate B->C e- Transfer D Glutathione (GSH) Depletion C->D Covalent Binding E Cellular Oxidative Stress & Cytotoxicity D->E ROS Accumulation

Fig 1. Mechanistic toxicological pathway of chlorinated aminophenol oxidation and cellular impact.

Personal Protective Equipment (PPE) Matrix

PPE selection must be treated as a self-validating system based on the compound's physical state (solid powder) and its lipophilic, electrophilic nature.

PPE CategorySpecificationMechanistic Justification
Gloves Nitrile rubber (Thickness ≥ 0.11 mm, Breakthrough > 480 min) ()[2]Nitrile provides superior chemical resistance against polar aromatic compounds compared to latex, preventing transdermal absorption of lipophilic chlorinated phenols.
Eye Protection Indirect vented chemical goggles (EN 166 / ANSI Z87.1) ()[3]Protects ocular mucosa from fine solid particulates and aerosolized dust during weighing, which can cause severe irritation (H319).
Respiratory N95/P100 particulate respirator or half-mask with P3 filtersRequired when handling powders outside a closed system to prevent inhalation of micro-particulates that trigger respiratory irritation (H335).
Body Flame-resistant lab coat, chemical-resistant apronPrevents accumulation of dust on personal clothing, mitigating chronic low-dose exposure risks.

Operational Workflow: Safe Handling Protocol

The following step-by-step methodology ensures the safe weighing and transfer of 2-Amino-5-chloro-4-methylphenol under laboratory conditions.

Step 1: Environmental Preparation & Pre-Checks

  • Verify that the chemical fume hood has a certified face velocity of at least 100 feet per minute (fpm).

  • Ensure the workspace is clear of strong oxidizing agents, as aminophenols are highly susceptible to rapid, exothermic oxidation.

Step 2: PPE Donning & Anti-Static Measures

  • Don the specified nitrile gloves, lab coat, and indirect vented goggles.

  • Use an anti-static gun (e.g., Zerostat) on the weighing spatulas and weigh boats. Powders of chlorinated aromatics often hold static charges, leading to unpredictable aerosolization and contamination of the balance area.

Step 3: Weighing Procedure

  • Place the analytical balance inside the fume hood or a dedicated draft shield.

  • Carefully open the reagent bottle. Because the compound is stored under an inert atmosphere to prevent degradation (), flush the headspace with dry nitrogen or argon immediately after extracting the required mass.

  • Transfer the solid using a clean, dry, static-free stainless steel spatula.

Step 4: Sealed Transfer

  • Transfer the weighed solid into the reaction vessel. If transporting the material across the lab, place the weigh boat inside a secondary sealed container to prevent accidental spills.

  • Self-Validation Check: Before proceeding to transfer, visually inspect the outer surface of the weigh boat. Any visible powder indicates a breach in static control, requiring immediate surface decontamination before transport.

Step 5: Surface Decontamination

  • Wipe down the balance and fume hood surface with a damp paper towel (using a 70% ethanol/water solution) to capture any microscopic dust particles. Dispose of the towel as hazardous solid waste.

OpWorkflow Step1 1. Environmental Control (Fume Hood >100 fpm) Step2 2. PPE Donning (Nitrile, N95, Goggles) Step1->Step2 Step3 3. Static-Free Weighing (Draft Shield) Step2->Step3 Step4 4. Sealed Transfer (Inert Atmosphere) Step3->Step4 Step5 5. Surface Decontamination (Ethanol/Water) Step4->Step5

Fig 2. Step-by-step operational workflow for the safe handling and transfer of solid powder.

Spill Response & Waste Management Plan

In the event of an accidental release, follow this sequential spill response plan to prevent environmental contamination and personnel exposure.

Spill Response Protocol:

  • Evacuate and Assess: Isolate the spill area. Do not walk through the spilled powder.

  • Containment (No Dry Sweeping): Dry sweeping generates hazardous dust clouds. Lightly dampen the spilled solid with water or use a specialized HEPA-filtered vacuum to collect the material safely.

  • Collection: Transfer the dampened powder into a chemically compatible, sealable hazardous waste container using a plastic scoop.

  • Decontamination: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe, to remove residual lipophilic traces.

    • Self-Validation Check: Following decontamination, wipe the surface with a clean white filter paper. If any discoloration (yellow/brown tint) is observed, repeat the ethanol wash until the paper remains pristine.

Disposal Logistics: 2-Amino-5-chloro-4-methylphenol and its contaminated packaging must be treated as hazardous chemical waste. Due to the presence of the halogenated aromatic ring, it poses a severe, long-term toxicity risk to aquatic life ()[4].

  • Method: High-temperature incineration equipped with scrubbers is the required disposal method to prevent the release of toxic chlorinated byproducts and nitrogen oxides (NOx) into the environment.

  • Restriction: Under no circumstances should aminophenols be disposed of down the laboratory sink or into municipal wastewater systems.

References

  • Title: Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE Source: 3M URL: [Link]

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